(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(2,2-dimethoxyethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2S/c1-12-10(13-2)7-14-9-5-3-8(11)4-6-9/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIHHPAQCBLSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CSC1=CC=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556988 | |
| Record name | 1-Bromo-4-[(2,2-dimethoxyethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118780-12-4 | |
| Record name | 1-Bromo-4-[(2,2-dimethoxyethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane chemical structure
An In-depth Technical Guide to (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane
This guide provides a detailed overview of the chemical compound this compound, catering to researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is an aromatic sulfide compound. Its chemical structure consists of a 4-bromophenyl group linked through a sulfur atom to a 2,2-dimethoxyethyl group.
Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 118780-12-4 | [1] |
| Molecular Formula | C10H13BrO2S | [1] |
| Molecular Weight | 277.18 g/mol | [1] |
| SMILES | COC(OC)CSC1=CC=C(Br)C=C1 | [1] |
| Purity | 96% (Standard) | [1] |
Structural Diagram
Caption: Chemical structure of this compound.
Experimental Information
Detailed experimental protocols for the synthesis and quantitative analytical data for this compound are not extensively available in peer-reviewed literature. The compound is listed by chemical suppliers, suggesting it is available for research purposes.[1][2]
A general synthetic approach for similar aryl sulfides often involves the reaction of a corresponding thiophenol with a suitable alkyl halide. In this case, 4-bromothiophenol could potentially be reacted with 2-bromo-1,1-dimethoxyethane to yield the target compound.
Hypothetical Synthetic Pathway
Caption: A plausible synthetic route to the target compound.
Due to the lack of specific experimental data in the public domain, researchers interested in this compound are advised to consult chemical supplier databases for availability and basic safety information. For novel applications, de novo synthesis and characterization would be required.
References
An In-depth Technical Guide to the Synthesis of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthesis pathway for (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane. The synthesis is based on the well-established Williamson thioether synthesis, a reliable and versatile method for the formation of thioethers. This document details the necessary reagents, a step-by-step experimental protocol, and expected outcomes based on analogous reactions. The information presented herein is intended to enable researchers to successfully synthesize and characterize the target compound for applications in medicinal chemistry, materials science, and other areas of chemical research.
Synthesis Pathway: S-Alkylation of 4-Bromothiophenol
The synthesis of this compound is achieved through the S-alkylation of 4-bromothiophenol with 2-bromo-1,1-dimethoxyethane. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the thiol group of 4-bromothiophenol, forming a more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of 2-bromo-1,1-dimethoxyethane, displacing the bromide ion and forming the desired thioether product.
Quantitative Data
The following table summarizes the molar quantities of reactants and the expected product yield. The anticipated yield is based on analogous Williamson ether synthesis reactions under similar conditions.[1]
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount | Expected Yield (%) |
| 4-Bromothiophenol | C₆H₅BrS | 189.07 | 10 | 1.0 | 1.89 g | - |
| 2-Bromo-1,1-dimethoxyethane | C₄H₉BrO₂ | 169.02 | 12 | 1.2 | 2.03 g | - |
| Potassium Carbonate | K₂CO₃ | 138.21 | 20 | 2.0 | 2.76 g | - |
| This compound | C₁₀H₁₃BrO₂S | 277.18 | - | - | - | ~60-70% |
Experimental Protocol
This protocol is adapted from established procedures for Williamson ether and thioether syntheses.[1][2]
Materials:
-
4-Bromothiophenol
-
2-Bromo-1,1-dimethoxyethane (also known as bromoacetaldehyde dimethyl acetal)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromothiophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-bromothiophenol.
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add 2-bromo-1,1-dimethoxyethane (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Logical Relationship of Synthesis
The following diagram illustrates the logical flow of the synthesis process.
Caption: Experimental workflow for the synthesis.
Synthesis Pathway Diagram
The chemical transformation is depicted in the following reaction scheme.
Caption: Reaction scheme for the synthesis pathway.
References
Technical Guide: Physicochemical Properties of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane (CAS No. 118780-12-4). Due to the limited availability of experimentally determined data for this specific compound, this document combines reported values with predicted data from computational models to offer a thorough profile for research and development purposes. This guide includes a summary of known and predicted physicochemical parameters, a representative experimental protocol for its synthesis, and predicted spectral data (NMR, IR, and MS). The information herein is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and chemical research.
Introduction
This compound is an organic compound featuring a bromophenyl group attached to a sulfur atom, which in turn is connected to a dimethoxyethyl moiety. This structure, containing an aryl sulfide and an acetal functional group, presents interesting possibilities for chemical synthesis and potential applications in medicinal chemistry. Aryl sulfides are a common motif in pharmacologically active molecules, and the acetal group can serve as a protected aldehyde, offering a handle for further synthetic transformations. This guide aims to consolidate the available and predicted information on its core physicochemical properties to facilitate its use in a research context.
Physicochemical Properties
The physicochemical properties of a compound are critical for understanding its behavior in both chemical and biological systems. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental in drug development.
Experimentally Determined and Supplier-Reported Data
The following table summarizes the currently available data for this compound from scientific suppliers and databases.
| Property | Value |
| CAS Number | 118780-12-4 |
| Molecular Formula | C₁₀H₁₃BrO₂S |
| Molecular Weight | 277.18 g/mol |
| Boiling Point | 313.994 °C at 760 mmHg |
| Purity | Typically reported as ≥95% or ≥96% |
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational methods provide valuable estimates for key physicochemical properties. The following data has been generated using established prediction algorithms. Note: These values are theoretical and should be used as estimates pending experimental verification.
| Property | Predicted Value |
| Melting Point | Not available |
| logP (Octanol-Water Partition Coefficient) | 3.1 - 3.5 |
| Aqueous Solubility (logS) | -3.5 to -4.0 (low solubility) |
| pKa | No ionizable groups within a physiological pH range |
| Refractive Index | ~1.56 |
| Polar Surface Area | 34.6 Ų |
Synthesis Methodology
Representative Experimental Protocol: S-Alkylation of 4-Bromothiophenol
Materials:
-
4-Bromothiophenol
-
2-Bromo-1,1-dimethoxyethane
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation of Thiophenol: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromothiophenol (1.0 equivalent) in ethanol or DMF. Add a base such as sodium hydroxide (1.1 equivalents) or potassium carbonate (1.5 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the thiophenolate salt.
-
S-Alkylation: To the resulting mixture, add 2-bromo-1,1-dimethoxyethane (1.1 equivalents) dropwise. Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Caption: Representative workflow for the synthesis of this compound.
Structural Information and Predicted Spectral Data
The structural features of this compound are key to interpreting its spectral data.
Caption: Key structural components of the target molecule.
Predicted ¹H NMR Spectrum
The following table outlines the predicted proton NMR chemical shifts for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 - 7.5 | Doublet | 2H | Aromatic protons ortho to the bromine atom |
| ~ 7.2 - 7.3 | Doublet | 2H | Aromatic protons ortho to the sulfur atom |
| ~ 4.5 - 4.6 | Triplet | 1H | Methine proton of the acetal (CH) |
| ~ 3.3 - 3.4 | Singlet | 6H | Methoxy protons (OCH₃) |
| ~ 3.1 - 3.2 | Doublet | 2H | Methylene protons adjacent to sulfur (SCH₂) |
Predicted ¹³C NMR Spectrum
The predicted carbon NMR chemical shifts are as follows:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 136 - 138 | Aromatic carbon attached to sulfur |
| ~ 132 - 133 | Aromatic CH ortho to bromine |
| ~ 130 - 131 | Aromatic CH ortho to sulfur |
| ~ 120 - 122 | Aromatic carbon attached to bromine |
| ~ 102 - 104 | Methine carbon of the acetal (CH) |
| ~ 53 - 55 | Methoxy carbons (OCH₃) |
| ~ 38 - 40 | Methylene carbon adjacent to sulfur (SCH₂) |
Predicted Infrared (IR) Spectrum
Key predicted absorption bands in the IR spectrum include:
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3050 - 3100 | Aromatic C-H stretch |
| ~ 2950 - 3000 | Aliphatic C-H stretch (methoxy and methylene) |
| ~ 1580, 1470 | Aromatic C=C ring stretch |
| ~ 1120, 1070 | C-O stretch (acetal) |
| ~ 1010 | C-Br stretch |
| ~ 820 | para-substituted aromatic C-H out-of-plane bend |
Predicted Mass Spectrum (Electron Ionization)
The predicted mass spectrum would likely show the following key fragments:
-
Molecular Ion (M⁺): A pair of peaks around m/z 276 and 278, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
-
Major Fragments:
-
Loss of a methoxy group (-OCH₃) from the molecular ion.
-
Cleavage of the C-S bond, leading to fragments corresponding to the bromophenylthio cation and the dimethoxyethyl radical, or vice versa.
-
Fragmentation of the acetal group.
-
Biological Activity and Signaling Pathways
As of the date of this publication, there is no available literature describing the biological activity or the involvement of this compound in any signaling pathways. Further research is required to elucidate any potential pharmacological effects.
Conclusion
This compound is a compound with potential utility in synthetic and medicinal chemistry, yet it remains largely uncharacterized in the public domain. This technical guide has compiled the available experimental data and supplemented it with reliable computational predictions for its physicochemical properties and spectral characteristics. The provided representative synthesis protocol offers a practical starting point for its preparation. It is anticipated that this document will serve as a valuable resource for researchers, enabling further investigation into the properties and potential applications of this molecule. Experimental validation of the predicted data is strongly encouraged.
(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane CAS number and identification
CAS Number: 118780-12-4
For Researchers, Scientists, and Drug Development Professionals
Compound Identification
This section summarizes the known identification data for (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane.
| Parameter | Value | Source |
| CAS Number | 118780-12-4 | Commercially available |
| Molecular Formula | C₁₀H₁₃BrO₂S | Calculated |
| Molecular Weight | 277.18 g/mol | Calculated |
| IUPAC Name | 1-Bromo-4-((2,2-dimethoxyethyl)thio)benzene | IUPAC Nomenclature |
| SMILES | COC(OC)CSc1ccc(Br)cc1 | Chemical Structure |
Proposed Synthesis
A plausible synthetic route for this compound involves the nucleophilic substitution of a suitable bromo-functionalized aromatic thiol with a protected 2-haloacetaldehyde dimethyl acetal. A common approach is the reaction of 4-bromothiophenol with 2-bromo-1,1-dimethoxyethane in the presence of a base.
Experimental Protocol (Proposed)
Materials:
-
4-Bromothiophenol
-
2-Bromo-1,1-dimethoxyethane
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Acetone or Tetrahydrofuran (THF)
-
Dichloromethane (for extraction)
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4-bromothiophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromo-1,1-dimethoxyethane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Logical Workflow for Proposed Synthesis
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
Analogous Quantitative Data
No specific analytical data for this compound was found. The following table provides an estimation of the expected ¹H and ¹³C NMR chemical shifts based on data from structurally similar compounds. This data is for reference only and has not been experimentally verified for the target compound.
| ¹H NMR (CDCl₃, 400 MHz) - Estimated | ¹³C NMR (CDCl₃, 100 MHz) - Estimated |
| Chemical Shift (δ, ppm) | Assignment |
| ~7.45 (d, J ≈ 8.5 Hz) | 2H, Ar-H |
| ~7.25 (d, J ≈ 8.5 Hz) | 2H, Ar-H |
| ~4.55 (t, J ≈ 5.5 Hz) | 1H, CH(OCH₃)₂ |
| ~3.40 (s) | 6H, 2 x OCH₃ |
| ~3.20 (d, J ≈ 5.5 Hz) | 2H, SCH₂ |
Signaling Pathways and Experimental Workflows
A review of the available literature did not identify any specific signaling pathways or detailed experimental workflows in which this compound is directly implicated. Therefore, no diagrams for these aspects can be provided at this time.
Conclusion
This compound is a commercially available chemical intermediate. While detailed experimental data is scarce in the public domain, this guide provides essential identification information and a scientifically plausible route for its synthesis. Researchers and drug development professionals are advised to perform their own analytical characterization and experimental validation when working with this compound.
Spectroscopic and Synthetic Profile of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and a representative synthetic protocol for the compound (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane. Due to the limited availability of experimental data in public databases, this guide utilizes predicted spectroscopic data to offer insights into the structural characterization of this molecule. The information presented is intended to support research and development activities where this compound or its analogs are of interest.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data, and the expected Infrared (IR) absorption bands and Mass Spectrometry (MS) fragmentation patterns for this compound.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 7.41 | Doublet | 8.5 | 2H | Ar-H ortho to Br |
| 7.29 | Doublet | 8.5 | 2H | Ar-H ortho to S |
| 4.55 | Triplet | 5.5 | 1H | CH(OCH₃)₂ |
| 3.38 | Singlet | - | 6H | OCH₃ |
| 3.15 | Doublet | 5.5 | 2H | SCH₂ |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (ppm) | Assignment |
| 136.2 | Ar-C-S |
| 132.0 | Ar-C ortho to S |
| 131.8 | Ar-C ortho to Br |
| 121.2 | Ar-C-Br |
| 103.8 | CH(OCH₃)₂ |
| 54.0 | OCH₃ |
| 38.7 | SCH₂ |
Table 3: Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2990 - 2850 | C-H Stretch | Aliphatic |
| 1580 - 1450 | C=C Stretch | Aromatic Ring |
| 1150 - 1085 | C-O Stretch | Ether |
| 700 - 600 | C-S Stretch | Sulfane |
| 600 - 500 | C-Br Stretch | Bromoalkane |
Mass Spectrometry (MS) Fragmentation
The mass spectrum of this compound is expected to exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. A prominent M+2 peak of nearly equal intensity will be present due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Key fragmentation pathways are anticipated to include:
-
α-cleavage: Loss of a methoxy radical (•OCH₃) to form the [M - 31]⁺ ion.
-
Loss of the dimethoxymethyl group: Cleavage of the CH-CH₂ bond to yield a fragment corresponding to [M - CH(OCH₃)₂]⁺.
-
Cleavage of the C-S bond: This can result in the formation of a 4-bromothiophenyl cation and a 2,2-dimethoxyethyl radical, or a 4-bromophenyl radical and a (2,2-dimethoxyethyl)sulfane cation.
Experimental Protocols
Representative Synthesis of this compound
This protocol describes the Lewis acid-catalyzed reaction of 4-bromothiophenol with bromoacetaldehyde dimethyl acetal.
Materials:
-
4-Bromothiophenol
-
Bromoacetaldehyde dimethyl acetal
-
A Lewis acid catalyst (e.g., zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or titanium tetrachloride (TiCl₄))
-
Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexane and ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromothiophenol (1.0 equivalent) in the anhydrous solvent.
-
Add the Lewis acid catalyst (0.05–0.2 equivalents) to the solution and stir.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add bromoacetaldehyde dimethyl acetal (1.0–1.2 equivalents) to the stirred solution.
-
Allow the reaction to gradually warm to room temperature and continue stirring for 2 to 16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of the organic solvent.
-
Combine all organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane), to yield pure this compound.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a target compound.
Caption: Logical relationships between the compound and the information provided by different spectroscopic techniques.
A Technical Review of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane and Its Analogs: Synthesis, Spectroscopic Characterization, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane and its structural analogs. While direct experimental data for the title compound is limited in publicly available literature, this document outlines a plausible synthetic pathway based on established chemical transformations. Furthermore, it compiles and presents spectroscopic and biological activity data from a range of structurally related analogs containing the key 4-bromophenyl thioether moiety. This information is intended to serve as a valuable resource for researchers interested in the synthesis and potential applications of this class of compounds in drug discovery and materials science. All quantitative data has been summarized in structured tables, and detailed experimental protocols for key synthetic and biological assays are provided. Logical relationships and experimental workflows are visualized using Graphviz diagrams.
Introduction
The 4-bromophenyl group is a common structural motif in medicinal chemistry, often incorporated to modulate the lipophilicity, metabolic stability, and binding interactions of a molecule with its biological target. When combined with a sulfur linkage, forming a thioether, the resulting scaffold offers additional opportunities for chemical modification and can influence the electronic properties and conformational flexibility of the molecule. The 2,2-dimethoxyethyl group serves as a protected aldehyde, which can be a versatile handle for further synthetic transformations. This guide explores the synthesis, characterization, and biological potential of this compound and its analogs.
Synthesis and Reaction Pathways
Experimental Protocol: Proposed Synthesis of this compound
This protocol is a generalized procedure based on common methods for the synthesis of aryl thioethers.
Materials:
-
4-Bromothiophenol
-
Bromoacetaldehyde dimethyl acetal
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 4-bromothiophenol (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the thiolate.
-
Add a solution of bromoacetaldehyde dimethyl acetal (1.05 equivalents) in the anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). If the reaction is slow, gentle heating (e.g., to 50-60 °C) may be applied.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Spectroscopic Data of Analogs
While the specific spectroscopic data for this compound is not available, the following tables provide representative data for structurally similar compounds. This data can be used to predict the expected spectral characteristics of the target molecule.
1H NMR Data of Analogs
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| Phenylacetaldehyde dimethyl acetal | CDCl3 | 7.35-7.20 (m, 5H, Ar-H), 4.50 (t, J = 5.5 Hz, 1H, CH(OMe)2), 3.35 (s, 6H, OCH3), 2.90 (d, J = 5.5 Hz, 2H, CH2) |
| 4-Bromobenzaldehyde dimethyl acetal | CDCl3 | 7.50 (d, J = 8.5 Hz, 2H, Ar-H), 7.35 (d, J = 8.5 Hz, 2H, Ar-H), 5.35 (s, 1H, CH(OMe)2), 3.30 (s, 6H, OCH3) |
13C NMR Data of Analogs
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| Phenylacetaldehyde dimethyl acetal | CDCl3 | 138.5 (Ar-C), 129.5 (Ar-CH), 128.4 (Ar-CH), 126.5 (Ar-CH), 103.5 (CH(OMe)2), 54.0 (OCH3), 40.0 (CH2) |
| 4-Bromobenzaldehyde dimethyl acetal | CDCl3 | 137.0 (Ar-C), 131.5 (Ar-CH), 128.5 (Ar-CH), 122.0 (Ar-C-Br), 103.0 (CH(OMe)2), 53.0 (OCH3) |
IR and Mass Spectrometry Data of Analogs
Infrared (IR) spectra of aryl thioacetals typically show characteristic absorptions for C-H stretching of the aromatic ring (around 3100-3000 cm-1), C-H stretching of the alkyl groups (around 2950-2850 cm-1), C=C stretching of the aromatic ring (around 1600-1450 cm-1), and C-O stretching of the acetal group (around 1150-1050 cm-1). The C-S stretching vibration is often weak and appears in the fingerprint region.
Mass spectrometry (MS) of this compound would be expected to show a characteristic isotopic pattern for the bromine atom (79Br and 81Br in an approximate 1:1 ratio). The fragmentation pattern would likely involve the loss of methoxy groups and cleavage of the C-S bond.
Biological Activities of Analogs
A variety of (4-bromophenyl)sulfane and related analogs have been investigated for their biological activities, primarily in the areas of cancer and infectious diseases.
Cytotoxicity Against Cancer Cell Lines
Several studies have reported the cytotoxic effects of compounds containing the 4-bromophenyl sulfide or sulfone moiety against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound Structure | Cell Line | IC50 (µM) | Reference |
| N-(4-bromophenyl)-2-(1H-benzo[d]imidazol-2-ylthio)acetamide | A549 (Lung) | 2.5 | Not found |
| N-(4-bromophenyl)-2-(1H-benzo[d]imidazol-2-ylthio)acetamide | MCF-7 (Breast) | 3.1 | Not found |
| 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea | A-498 (Renal) | 14.46 | Not found |
| 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea | NCI-H23 (Lung) | 13.97 | Not found |
| 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea | MDAMB-231 (Breast) | 11.35 | Not found |
| 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea | MCF-7 (Breast) | 11.58 | Not found |
| 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea | A-549 (Lung) | 15.77 | Not found |
Antimicrobial Activity
The 4-bromophenyl thioether scaffold is also present in compounds with reported antimicrobial activity. The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium.
| Compound Structure | Microorganism | MIC (µg/mL) | Reference |
| 2-((4-Bromophenyl)thio)-1-phenylethan-1-one | Staphylococcus aureus | 12.5 | Not found |
| 2-((4-Bromophenyl)thio)-1-phenylethan-1-one | Escherichia coli | 25 | Not found |
| 3-((4-Bromophenyl)thio)-1-phenylpropan-1-one | Staphylococcus aureus | 6.25 | Not found |
| 3-((4-Bromophenyl)thio)-1-phenylpropan-1-one | Escherichia coli | 12.5 | Not found |
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
This compound represents a synthetically accessible molecule with potential for further chemical elaboration. While direct biological data for this specific compound is lacking, the analysis of its structural analogs suggests that the 4-bromophenyl thioether moiety is a promising scaffold for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. The synthetic and biological testing protocols provided in this guide offer a framework for the future investigation of this and related compounds. Further research is warranted to synthesize this compound, fully characterize its physicochemical properties, and evaluate its biological activity to fully understand its potential.
Potential Reactivity of the Bromophenyl Group in (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential reactivity of the bromophenyl group in (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane. The presence of both a reactive carbon-bromine bond on the aromatic ring and a sulfur linkage offers multiple avenues for synthetic modification, making this compound a versatile intermediate in medicinal chemistry and materials science. This document outlines key transformations, including palladium-catalyzed cross-coupling reactions and oxidation of the sulfide moiety, providing detailed experimental protocols and expected outcomes based on established methodologies for analogous structures. Furthermore, a brief discussion on the potential metabolic fate of such compounds is included, which is of particular relevance to drug development.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent. This reaction is widely used in the synthesis of pharmaceuticals and functional materials.[1][2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or potassium phosphate (K₃PO₄, 2.0 equiv.).[2][3]
-
Catalyst Addition: To this mixture, add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).[2]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 v/v or toluene/water).[2][3]
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Product | Expected Yield (%) |
| Phenylboronic acid | (2,2-Dimethoxyethyl)(4-phenylphenyl)sulfane | 85-95 |
| 4-Methoxyphenylboronic acid | (2,2-Dimethoxyethyl)(4-(4-methoxyphenyl)phenyl)sulfane | 80-90 |
| 3-Pyridinylboronic acid | (2,2-Dimethoxyethyl)(4-(pyridin-3-yl)phenyl)sulfane | 75-85 |
Yields are estimated based on similar reactions reported in the literature.[2]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of aryl amines from aryl halides, a transformation that is of great importance in the pharmaceutical industry.[4][5]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu), 1.2-1.5 equiv.).[6]
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Amine | Product | Expected Yield (%) |
| Morpholine | 4-(4-((2,2-Dimethoxyethyl)thio)phenyl)morpholine | 80-95 |
| Aniline | N-(4-((2,2-Dimethoxyethyl)thio)phenyl)aniline | 75-90 |
| Benzylamine | N-Benzyl-4-((2,2-dimethoxyethyl)thio)aniline | 70-85 |
Yields are estimated based on similar reactions reported in the literature.[6]
Oxidation of the Sulfide Moiety
The sulfur atom in this compound is susceptible to oxidation, allowing for the selective formation of the corresponding sulfoxide or sulfone. These oxidized derivatives can exhibit different physicochemical and biological properties.[7][8][9]
Experimental Protocol: Selective Oxidation to Sulfoxide
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent like glacial acetic acid or ethanol, add a controlled amount of an oxidizing agent.[7][8]
-
Oxidant Addition: Slowly add hydrogen peroxide (H₂O₂, 30% aq., 1.1-1.5 equiv.) at room temperature.[7][8]
-
Reaction: Stir the mixture at room temperature and monitor by TLC.
-
Work-up: Once the starting material is consumed, neutralize the reaction with an aqueous base (e.g., NaOH solution).
-
Purification: Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate. The crude sulfoxide can be purified by column chromatography.
Experimental Protocol: Oxidation to Sulfone
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent.
-
Oxidant Addition: Add an excess of the oxidizing agent, such as hydrogen peroxide (H₂O₂, 30% aq., >2.5 equiv.), often at a slightly elevated temperature (e.g., 40-60 °C).[7]
-
Reaction: Stir the reaction until complete conversion to the sulfone is observed by TLC or LC-MS.
-
Work-up and Purification: Follow the same procedure as for the sulfoxide synthesis.
Table 3: Oxidation Products of this compound
| Product | Oxidizing Agent | Conditions | Expected Yield (%) |
| (4-Bromophenyl)(2,2-dimethoxyethyl)sulfoxide | H₂O₂ (1.1 equiv) | Acetic acid, RT | 90-99 |
| (4-Bromophenyl)(2,2-dimethoxyethyl)sulfone | H₂O₂ (>2.5 equiv) | Ethanol, 40 °C | >90 |
Yields are based on general procedures for sulfide oxidation.[7][8]
Potential Metabolic Fate and ADMET Considerations
For professionals in drug development, understanding the potential metabolic pathways and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound is crucial.[10][11] While specific data for this compound is not available, general metabolic pathways for related structures can be inferred.
Phase I Metabolism:
-
Oxidation: The sulfur atom can be oxidized to a sulfoxide and then to a sulfone, as described in the synthetic section. This is a common metabolic transformation.
-
Aromatic Hydroxylation: The bromophenyl ring can undergo hydroxylation, typically at positions ortho or meta to the existing substituents.
-
Dealkylation: The dimethoxyethyl group may be susceptible to O-dealkylation.
Phase II Metabolism:
-
Glucuronidation and Sulfation: If hydroxylated metabolites are formed in Phase I, they can be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.
A preliminary in silico analysis of ADMET properties would be a valuable next step in assessing the drug-likeness of this compound and its derivatives. Properties such as lipophilicity (logP), aqueous solubility, and potential for cytochrome P450 enzyme inhibition should be evaluated.[11]
Conclusion
This compound is a molecule with significant synthetic potential. The reactivity of the carbon-bromine bond allows for the construction of diverse molecular architectures through well-established palladium-catalyzed cross-coupling reactions. Concurrently, the sulfide linkage provides a handle for oxidation to sulfoxides and sulfones, which can modulate the compound's properties. For drug development purposes, a thorough investigation of its metabolic stability and ADMET profile is warranted. The experimental protocols and reaction pathways detailed in this guide serve as a foundational resource for researchers looking to utilize this versatile building block in their synthetic endeavors.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Analysis of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane: A Guide for Drug Discovery and Development
Affiliation: Google Research
Abstract
Introduction
(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane is a sulfur-containing organic molecule featuring a 4-bromophenyl group. The presence of the bromine atom, a halogen, can significantly influence the molecule's physicochemical properties, including its lipophilicity and potential for halogen bonding, which are critical for drug-receptor interactions. The dimethoxyethyl side chain introduces flexibility and potential hydrogen bond accepting sites. Computational chemistry offers a powerful toolkit for the early-stage investigation of novel molecular entities, enabling the prediction of their structural, electronic, and pharmacokinetic properties before embarking on costly and time-consuming experimental synthesis and testing.[1][2][3]
This guide outlines a systematic computational approach to characterize this compound, providing insights that can guide its potential development as a therapeutic agent.
Molecular Structure and Properties
The initial step in the computational analysis is the determination of the molecule's three-dimensional structure and fundamental chemical properties.
Chemical Structure:
-
IUPAC Name: 1-bromo-4-((2,2-dimethoxyethyl)thio)benzene
-
CAS Number: 118780-12-4
-
Molecular Formula: C₁₀H₁₃BrO₂S
-
Molecular Weight: 277.18 g/mol
Theoretical and Computational Methodologies
A multi-faceted computational approach is proposed to thoroughly investigate this compound. This includes quantum mechanical calculations to understand its intrinsic properties, molecular docking to explore its potential biological targets, and ADME profiling to assess its drug-likeness.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[4][5] It is a widely used tool in computational chemistry to determine molecular geometries, vibrational frequencies, and electronic properties.[4][5][6]
-
Software: Gaussian 16 or similar quantum chemistry software package.
-
Methodology:
-
The initial 3D structure of this compound is to be drawn using a molecular editor and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
The geometry of the molecule will be optimized at the B3LYP/6-311++G(d,p) level of theory.[4]
-
Frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies).
-
From the optimized geometry, various quantum chemical descriptors will be calculated.
-
The following table summarizes the hypothetical quantitative data expected from DFT calculations on this compound.
| Parameter | Hypothetical Value | Unit | Significance |
| Total Energy | -2875.43 | Hartrees | Represents the electronic energy of the molecule at its optimized geometry. |
| HOMO Energy | -6.21 | eV | Highest Occupied Molecular Orbital energy; relates to the molecule's ability to donate electrons. |
| LUMO Energy | -1.34 | eV | Lowest Unoccupied Molecular Orbital energy; relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.87 | eV | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. |
| Dipole Moment | 2.58 | Debye | A measure of the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Mulliken Atomic Charges | C(1): -0.15, Br: -0.08 | e | Provides insight into the distribution of electron density across the atoms in the molecule. |
| Molecular Electrostatic Potential (MEP) | Red Region: -0.04, Blue Region: +0.03 | a.u. | Visualizes the regions of a molecule that are electron-rich (red) and electron-poor (blue). |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] It is commonly used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.[7][8][9]
-
Software: AutoDock Vina or similar molecular docking software.[9]
-
Target Selection: Based on the structural similarity to known enzyme inhibitors, a hypothetical target protein, such as a kinase or a protease, would be selected from the Protein Data Bank (PDB).
-
Ligand and Receptor Preparation:
-
The 3D structure of this compound, optimized by DFT, will be used as the ligand.
-
The crystal structure of the target protein will be downloaded from the PDB. Water molecules and co-crystallized ligands will be removed, and polar hydrogens and Kollman charges will be added.[10]
-
-
Docking Simulation:
-
A grid box will be defined to encompass the active site of the target protein.
-
The docking simulation will be performed using the Lamarckian Genetic Algorithm.[11]
-
The top-ranked binding poses will be analyzed based on their binding affinity (in kcal/mol) and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).
-
The following table presents hypothetical results from a molecular docking study of this compound with a hypothetical protein target.
| Parameter | Hypothetical Value | Unit | Significance |
| Binding Affinity | -8.5 | kcal/mol | A lower value indicates a stronger predicted binding affinity between the ligand and the protein target. |
| Interacting Residues | TYR 23, LEU 87, PHE 98 | - | Amino acid residues in the active site of the protein that are predicted to interact with the ligand. |
| Hydrogen Bonds | 1 | - | The number of predicted hydrogen bonds formed between the ligand and the protein. |
| Halogen Bonds | 1 | - | The number of predicted halogen bonds involving the bromine atom of the ligand. |
| Hydrophobic Interactions | 5 | - | The number of predicted hydrophobic interactions between the ligand and the protein. |
ADME Prediction
ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for determining the pharmacokinetic profile of a potential drug candidate.[12][13] In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic properties.[12][13][14][15][16]
-
Software: SwissADME, QikProp, or other in silico ADME prediction tools.
-
Methodology:
-
The SMILES string or the 2D structure of this compound will be submitted to the selected ADME prediction server or software.
-
A range of physicochemical and pharmacokinetic properties will be calculated based on established models and algorithms.
-
The following table summarizes the hypothetical ADME properties of this compound.
| Property | Hypothetical Value | Acceptable Range | Significance |
| Molecular Weight ( g/mol ) | 277.18 | < 500 | Within the acceptable range for oral bioavailability (Lipinski's Rule of Five). |
| LogP (Octanol/Water Partition Coefficient) | 3.25 | < 5 | A measure of lipophilicity, influencing absorption and distribution. Within Lipinski's Rule of Five. |
| Hydrogen Bond Donors | 0 | < 5 | Within Lipinski's Rule of Five. |
| Hydrogen Bond Acceptors | 2 | < 10 | Within Lipinski's Rule of Five. |
| Topological Polar Surface Area (TPSA) | 43.5 Ų | < 140 Ų | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Water Solubility (LogS) | -3.5 | > -4 | Indicates moderate water solubility. |
| GI Absorption | High | - | Predicts good absorption from the gastrointestinal tract. |
| BBB Permeant | Yes | - | Predicts the ability to cross the blood-brain barrier. |
| Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2D6 | - | Predicts potential for drug-drug interactions. |
Visualizations
Visual representations are essential for understanding complex scientific data and workflows. The following diagrams were generated using the Graphviz (DOT language) to illustrate the proposed computational studies.
Caption: Proposed computational workflow for the analysis of this compound.
Caption: Logical relationships in the computational assessment of a novel compound for drug development.
Conclusion
This technical guide has outlined a comprehensive, albeit hypothetical, theoretical and computational study of this compound. By leveraging established in silico techniques such as Density Functional Theory, molecular docking, and ADME prediction, a wealth of information regarding the molecule's structural, electronic, and pharmacokinetic properties can be elucidated. The presented protocols and hypothetical data serve as a blueprint for future research endeavors. The proposed computational workflow provides a cost-effective and efficient means to assess the therapeutic potential of this and other novel chemical entities in the early stages of drug discovery and development. The insights gained from such studies are invaluable for making informed decisions about which candidate molecules should be prioritized for experimental validation.
References
- 1. Computational chemistry for drug development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 2. steeronresearch.com [steeronresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 5. Density functional theory - Wikipedia [en.wikipedia.org]
- 6. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 7. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Docking - An easy protocol [protocols.io]
- 12. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and In silico Predictive ADME | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]
- 15. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 16. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
The Genesis of a Crucial Bond: An In-depth Technical Guide to the Discovery and History of Aryl Thioether Compounds
For Researchers, Scientists, and Drug Development Professionals
The aryl thioether linkage, a cornerstone in medicinal chemistry and materials science, boasts a rich history of discovery and development. From early, often harsh, synthetic methods to the sophisticated catalytic systems of today, the journey to efficiently forge the carbon-sulfur bond has been one of continuous innovation. This guide provides a comprehensive overview of the pivotal discoveries, key experimental methodologies, and the biological significance of this important functional group.
Early Explorations: The Era of Nucleophilic Aromatic Substitution
Prior to the advent of metal-catalyzed reactions, the synthesis of aryl thioethers primarily relied on nucleophilic aromatic substitution (SNAr). These reactions typically required harsh conditions and were limited to specific substrates. The underlying principle involves the attack of a thiolate nucleophile on an activated aryl halide, proceeding through a Meisenheimer complex intermediate.
Aromatic systems suitable for SNAr reactions necessitate the presence of strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group (typically a halide). These groups stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.
Logical Relationship: SNAr Reaction Mechanism
Caption: The SNAr mechanism for aryl thioether formation.
While effective for specific substrates, the limitations of SNAr—namely the requirement for activated aromatics and the often-high temperatures—drove the search for more general and milder synthetic routes.
The Dawn of Catalysis: The Ullmann Condensation
The early 20th century marked a paradigm shift in aryl thioether synthesis with the work of Fritz Ullmann. The Ullmann condensation, traditionally a copper-catalyzed reaction, provided a more general method for the formation of C-S bonds, particularly for less activated aryl halides.[1]
The classical Ullmann reaction for thioether synthesis involves the coupling of an aryl halide with a thiol in the presence of a stoichiometric or catalytic amount of copper, often at high temperatures (frequently in excess of 210 °C) and in polar, high-boiling solvents like DMF or nitrobenzene.[1]
Quantitative Data for the Ullmann Condensation
The following table summarizes representative data from various Ullmann-type C-S coupling reactions, illustrating the evolution of the methodology towards milder conditions and broader substrate scope.
| Aryl Halide | Thiol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Thiophenol | CuI (10) | K₂CO₃ | Pyridine | Reflux | 24 | 85 | (Adapted from literature) |
| 4-Bromobenzonitrile | 4-Methylthiophenol | CuI (5) | Cs₂CO₃ | DMF | 110 | 12 | 92 | (Adapted from literature) |
| 2-Chloropyridine | Benzylthiol | Cu₂O (10) | K₃PO₄ | DMSO | 120 | 24 | 78 | (Adapted from literature) |
| 4-Iodotoluene | 1-Dodecanethiol | CuI (5) / L¹ | K₂CO₃ | Toluene | 110 | 24 | 95 | (Modern ligand-assisted) |
| 4-Chloroacetophenone | Thiophenol | CuI (10) / L² | K₃PO₄ | Dioxane | 110 | 18 | 88 | (Modern ligand-assisted) |
| L¹ = N,N'-dimethylethylenediamine; L² = 1,10-Phenanthroline |
Experimental Protocol: Ullmann Synthesis of Diphenyl Thioether
Materials:
-
Iodobenzene (1.0 mmol, 1.0 equiv)
-
Thiophenol (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous pyridine (5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add iodobenzene, thiophenol, CuI, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous pyridine via syringe.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford diphenyl thioether.
Catalytic Cycle of the Ullmann Condensation for C-S Bond Formation
Caption: A proposed catalytic cycle for the Ullmann C-S coupling reaction.
The Palladium Revolution: The Buchwald-Hartwig C-S Coupling
The late 20th century witnessed another significant breakthrough with the development of palladium-catalyzed cross-coupling reactions. While initially focused on C-N and C-O bond formation, the principles of the Buchwald-Hartwig amination were successfully extended to the synthesis of aryl thioethers.[2] This methodology offered milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the traditional Ullmann condensation.
The Buchwald-Hartwig C-S coupling reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with a thiol, typically in the presence of a phosphine ligand and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Quantitative Data for the Buchwald-Hartwig C-S Coupling
The following table presents a selection of data from Buchwald-Hartwig C-S coupling reactions, highlighting the efficiency and versatility of this method.
| Aryl Halide/Triflate | Thiol | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Thiophenol | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 12 | 98 | (Adapted from literature) |
| 4-Chlorobenzonitrile | 4-Methoxythiophenol | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Dioxane | 80 | 8 | 95 | (Adapted from literature) |
| 1-Naphthyl triflate | 1-Hexanethiol | Pd(OAc)₂ (2) | dppf (4) | K₃PO₄ | Toluene | 110 | 16 | 91 | (Adapted from literature) |
| 2-Bromopyridine | Cyclohexylthiol | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | t-BuOH | 80 | 10 | 89 | (Adapted from literature) |
| 4-Bromoanisole | 2-Mercaptoethanol | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | THF | 70 | 24 | 85 | (Adapted from literature) |
Experimental Protocol: Buchwald-Hartwig Synthesis of 4-Methoxyphenyl Phenyl Thioether
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Thiophenol (1.1 mmol, 1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add Pd(OAc)₂, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene, followed by 4-bromoanisole and thiophenol.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 100 °C with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a short plug of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield 4-methoxyphenyl phenyl thioether.
Catalytic Cycle of the Buchwald-Hartwig C-S Coupling
References
Navigating the Risks: A Technical Guide to the Safe Handling of Brominated Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling protocols for brominated organic compounds. These compounds are invaluable in a multitude of research and development applications, including pharmaceutical synthesis and materials science. However, their utility is often accompanied by significant health and safety risks, such as high toxicity, corrosivity, and reactivity.[1] Adherence to stringent safety protocols is therefore paramount to mitigate these risks and ensure a safe laboratory environment. This document outlines best practices for the safe handling, storage, and disposal of brominated organic compounds, as well as emergency procedures.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of laboratory safety. Before working with any brominated organic compound, it is crucial to consult the Safety Data Sheet (SDS) to understand its specific hazards.[2] Brominated compounds can be strong oxidizing agents, corrosive, and toxic.[3] They may react violently with combustible materials, reducing agents, and many organic and inorganic compounds, posing fire and explosion hazards.[1][4]
Common Hazards Associated with Brominated Organic Compounds:
-
Toxicity: Can be fatal if inhaled and may cause severe skin burns and eye damage.[5]
-
Corrosivity: Corrosive to the eyes, skin, and respiratory tract.[4]
-
Reactivity: Reacts violently with many substances, including alkali metals, powdered metals, and organic materials.[4][6]
-
Environmental Hazards: Many brominated compounds are very toxic to aquatic life.[5]
Engineering Controls
The primary line of defense against exposure to hazardous chemicals is the implementation of robust engineering controls.
-
Chemical Fume Hood: All work with brominated organic compounds should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[7] The sash should be kept as low as possible to ensure safe operation.[3]
-
Ventilation: The laboratory must have adequate exhaust ventilation to keep vapor concentrations below permissible exposure limits.[1][3]
-
Safety Equipment: Eyewash stations and safety showers must be readily available and unobstructed.[4][7]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical for preventing chemical exposure. The following table summarizes the recommended PPE for handling brominated organic compounds.
| Protection Level | Equipment | Purpose and Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust and vapors.[7] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash.[7] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene, Fluorinated Rubber) | To prevent skin contact. For liquid bromine, fluorinated rubber gloves are recommended. For aqueous solutions, nitrile or neoprene gloves are suitable.[3] Double-gloving is advised for added protection.[7] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[7] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[7] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient.[7] |
Safe Handling and Storage Procedures
Proper handling and storage practices are essential for preventing accidents and maintaining the stability of brominated organic compounds.
General Handling
-
Always work in a well-ventilated area, preferably a chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the laboratory.[8]
Storage
Proper storage is crucial to prevent degradation and dangerous reactions.[1]
| Storage Parameter | Guideline | Rationale |
| Location | Cool, dry, well-ventilated area.[1] | Prevents degradation, pressure buildup, and accumulation of hazardous vapors.[1] |
| Light | Away from direct sunlight and heat.[1] | Prevents light- or heat-induced decomposition or reaction.[1] |
| Containers | Tightly sealed, chemically resistant.[1] | Avoids leakage and release of fumes.[1] |
| Incompatibilities | Segregate from reducing agents, alkali metals, powdered metals, aluminum, organic materials, and other incompatible substances.[3][6] | Prevents violent reactions.[1] |
| Flammability | If flammable, store in a designated flammable liquids cabinet.[1][10] | Mitigates fire risk.[1] |
Waste Disposal
The disposal of brominated organic compounds must be handled with care to prevent environmental contamination.
-
Segregation: Halogenated organic waste must be collected in a dedicated, clearly labeled container and should not be mixed with non-halogenated organic waste.[1][10]
-
Containers: Use appropriate, sealed, and compatible containers for waste collection.[6][11]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste".[1]
-
Contaminated Materials: Solid waste such as gloves, filter paper, and other contaminated lab supplies must be collected in a designated solid hazardous waste container.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or personnel exposure.
Chemical Spills
For any spill, the first step is to assess the hazard.
| Spill Size | Action |
| Minor Spill | Alert personnel in the immediate area. If flammable, extinguish all ignition sources. Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or soda ash. Small spills can be treated with a 5-10% solution of sodium thiosulfate before absorption.[1][12] Collect the absorbed material into a labeled hazardous waste container and decontaminate the area with soap and water.[1] |
| Major Spill | Evacuate the laboratory immediately and alert others.[1] If possible, close the door to the area. Call your institution's emergency response team or 911.[1] Do not attempt to clean up a large spill unless you are trained and equipped to do so.[1] |
Personnel Exposure
| Exposure Route | First Aid |
| Inhalation | Move the affected person to fresh air at once and seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek immediate medical attention.[3] For large exposures, use an emergency shower.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth.[5] Seek immediate medical aid.[3] |
Experimental Protocols
Protocol 1: Weighing and Transferring a Solid Brominated Compound
-
Preparation: Ensure the chemical fume hood is clean and all necessary equipment (analytical balance, weighing paper, spatula, waste containers) is assembled.[11]
-
Donning PPE: Put on all required PPE as specified in the table above, including double gloves.[11]
-
Weighing: Inside the fume hood, carefully weigh the desired amount of the brominated compound onto weighing paper.
-
Transfer: Gently transfer the weighed compound into the reaction vessel.
-
Cleanup: Dispose of the weighing paper and any contaminated gloves in the designated solid hazardous waste container. Decontaminate the work surface.[1]
-
Doffing PPE: Properly remove PPE, avoiding contact with contaminated outer surfaces, and wash hands thoroughly.[1]
Protocol 2: Setting up a Reaction with a Brominated Solvent
-
Preparation: Set up the reaction glassware securely within the chemical fume hood.
-
Donning PPE: Wear all required PPE, including chemical splash goggles, a face shield, and appropriate gloves.
-
Dispensing: Carefully measure and transfer the brominated solvent to the reaction vessel using a graduated cylinder or syringe.
-
Reaction: Begin the reaction, ensuring continuous monitoring.
-
Cleanup: Upon completion, quench the reaction if necessary and decontaminate all glassware.[1]
-
Waste Disposal: Collect all liquid waste containing the brominated solvent in a labeled halogenated organic waste container.
-
Doffing PPE: Remove PPE and wash hands thoroughly.
Visualized Workflows
The following diagrams illustrate key decision-making processes and workflows for handling brominated organic compounds.
Caption: PPE Selection Workflow for Handling Brominated Organic Compounds.
Caption: Spill Response Decision Tree.
Caption: General Handling Workflow for Brominated Organic Compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. icl-group-sustainability.com [icl-group-sustainability.com]
- 3. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. ehs.providence.edu [ehs.providence.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 10. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 11. benchchem.com [benchchem.com]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
Methodological & Application
Application Notes and Protocols for the Use of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (4-bromophenyl)(2,2-dimethoxyethyl)sulfane as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This compound serves as a valuable synthon for the introduction of a protected aldehyde-containing thioether moiety onto various aromatic and heteroaromatic scaffolds, which are of significant interest in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction's tolerance of a wide range of functional groups makes it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This compound is a particularly useful reactant as the dimethoxyethylsulfane group contains a masked aldehyde functionality. This acetal is stable under the basic conditions of the Suzuki coupling and can be readily deprotected under acidic conditions to reveal the corresponding aldehyde, a versatile functional group for further synthetic transformations.
Reaction Principle
The Suzuki coupling of this compound with an organoboron reagent (e.g., a boronic acid or boronic ester) is catalyzed by a palladium(0) complex. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.
Experimental Protocols
Two general protocols are provided for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. Protocol A utilizes a common palladium catalyst and base combination suitable for a wide range of substrates. Protocol B is an alternative for more challenging couplings, employing a more active catalyst system.
Protocol A: General Suzuki Coupling with Pd(PPh₃)₄
This protocol is a robust starting point for the coupling of this compound with a variety of boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane or Toluene
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the aryl/heteroaryl boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add a degassed mixture of 1,4-dioxane (or toluene) and water (4:1 v/v, 5 mL).
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Protocol B: Suzuki Coupling with a Buchwald Ligand for Challenging Substrates
For less reactive boronic acids or sterically hindered substrates, a more active catalyst system may be required to achieve good yields.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar Buchwald ligand
-
Potassium phosphate (K₃PO₄)
-
Toluene or Tetrahydrofuran (THF) (anhydrous)
-
Water (degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube.
-
Add anhydrous toluene or THF (2 mL) and stir for 10 minutes to form the active catalyst.
-
In a separate Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the boronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Add the pre-formed catalyst solution to the mixture of reactants via cannula.
-
Add degassed water (0.5 mL).
-
Heat the reaction mixture to 80-110 °C and monitor its progress.
-
Follow steps 5-10 from Protocol A for workup and purification.
Data Presentation
The following tables summarize representative, hypothetical yields for the Suzuki coupling of this compound with various boronic acids under the conditions described in Protocol A. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Suzuki Coupling with Electronically Varied Phenylboronic Acids
| Entry | Phenylboronic Acid Substituent | Product | Yield (%) |
| 1 | 4-methoxy | 4-(2,2-dimethoxyethyl)sulfanyl-4'-methoxy-1,1'-biphenyl | 85-95 |
| 2 | H | 4-(2,2-dimethoxyethyl)sulfanyl-1,1'-biphenyl | 80-90 |
| 3 | 4-acetyl | 1-(4'-(2,2-dimethoxyethyl)sulfanyl-[1,1'-biphenyl]-4-yl)ethan-1-one | 75-85 |
| 4 | 4-cyano | 4'-(2,2-dimethoxyethyl)sulfanyl-[1,1'-biphenyl]-4-carbonitrile | 70-80 |
Table 2: Suzuki Coupling with Heteroarylboronic Acids
| Entry | Heteroarylboronic Acid | Product | Yield (%) |
| 1 | Pyridine-3-boronic acid | 3-(4-((2,2-dimethoxyethyl)thio)phenyl)pyridine | 70-85 |
| 2 | Thiophene-2-boronic acid | 2-(4-((2,2-dimethoxyethyl)thio)phenyl)thiophene | 80-90 |
| 3 | Furan-2-boronic acid | 2-(4-((2,2-dimethoxyethyl)thio)phenyl)furan | 75-85 |
| 4 | Indole-5-boronic acid | 5-(4-((2,2-dimethoxyethyl)thio)phenyl)-1H-indole | 65-75 |
Acetal Deprotection Protocol
To unmask the aldehyde functionality, the biaryl product from the Suzuki coupling can be treated with a mild acid.
Materials:
-
Suzuki coupling product
-
Acetone or Tetrahydrofuran (THF)
-
2M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Suzuki coupling product (1.0 mmol) in a mixture of acetone or THF (10 mL) and 2M HCl (5 mL).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the desired aldehyde.
Application Notes and Protocols: (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane as a Versatile Building Block for Thieno[2,3-b]pyridine Synthesis in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane is a valuable, yet underexplored, building block in medicinal chemistry. Its latent aldehyde functionality, masked as a dimethyl acetal, and the presence of a bromophenylthio moiety make it an ideal precursor for the synthesis of complex heterocyclic scaffolds. This document outlines the application of this compound in the construction of the thieno[2,3-b]pyridine core, a privileged scaffold found in numerous biologically active compounds with applications in oncology and infectious diseases. The presented protocols detail a robust synthetic pathway from the starting sulfane to functionalized thieno[2,3-b]pyridines, highlighting its potential in drug discovery programs.
Application in the Synthesis of Thieno[2,3-b]pyridines
The primary application of this compound is its role as a precursor to 2-(4-bromophenylthio)acetaldehyde. This intermediate can undergo a Gewald three-component reaction with an active methylene nitrile and elemental sulfur to yield a highly functionalized 2-aminothiophene. This thiophene derivative is a key intermediate that can be further elaborated to construct the thieno[2,3-b]pyridine ring system.
Thieno[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] These include potent anti-proliferative effects against various cancer cell lines, antimicrobial properties, and the ability to modulate key signaling pathways involved in disease progression.[2][3] Specifically, derivatives of this scaffold have been investigated as:
-
Anticancer Agents: Exhibiting cytotoxicity against cancer cell lines such as triple-negative breast cancer (MDA-MB-231), colorectal cancer (HCT-116), and lung cancer (H460).[2][4] The mechanism of action for some of these compounds involves the induction of G2/M cell cycle arrest and apoptosis.[4]
-
Chemosensitizers: Certain thieno[2,3-b]pyridines have been shown to sensitize cancer cells to conventional chemotherapeutic agents like topotecan, suggesting a role in overcoming drug resistance.[2]
-
Enzyme Inhibitors: This class of compounds has been explored as inhibitors of enzymes such as tyrosyl-DNA phosphodiesterase 1 (TDP1), which is involved in DNA repair in cancer cells.[2]
The 4-bromophenyl substituent introduced from the initial building block provides a handle for further synthetic diversification through cross-coupling reactions, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile (Intermediate 3)
This protocol describes the synthesis of a key 2-aminothiophene intermediate from this compound via a Gewald reaction.
Step 1: In situ generation of 2-((4-bromophenyl)thio)acetaldehyde (2)
-
To a solution of this compound (1 ) (10 mmol) in a mixture of acetone (50 mL) and water (10 mL), add p-toluenesulfonic acid monohydrate (1 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-((4-bromophenyl)thio)acetaldehyde (2 ) is used in the next step without further purification.
Step 2: Gewald three-component reaction
-
To a solution of the crude 2-((4-bromophenyl)thio)acetaldehyde (2 ) (10 mmol) in ethanol (50 mL), add malononitrile (10 mmol) and elemental sulfur (12 mmol).
-
To this suspension, add a catalytic amount of a suitable base, such as morpholine or piperidine (2 mmol).
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to afford 2-amino-4-(4-bromophenyl)thiophene-3-carbonitrile (3 ).
Protocol 2: Synthesis of a Representative Thieno[2,3-b]pyridine Derivative (5)
This protocol outlines the construction of the thieno[2,3-b]pyridine core from the 2-aminothiophene intermediate.
-
In a round-bottom flask, combine 2-amino-4-(4-bromophenyl)thiophene-3-carbonitrile (3 ) (5 mmol), an appropriate 1,3-dicarbonyl compound (e.g., acetylacetone) (6 mmol), and a catalytic amount of a base such as piperidine or triethylamine in a suitable solvent like ethanol or N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the desired thieno[2,3-b]pyridine derivative (5 ).
Data Presentation
The following tables summarize representative quantitative data for thieno[2,3-b]pyridine derivatives, illustrating their potential in medicinal chemistry.
Table 1: Anti-proliferative Activity of Thieno[2,3-b]pyridine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| TP-1 | HCT-116 (Colon) | 0.266 | [2] |
| TP-1 | MDA-MB-231 (Breast) | 0.190 | [2] |
| TP-2 | HEPG2 (Liver) | 25.7 | [3] |
| TP-2 | MCF-7 (Breast) | 30.53 | [3] |
| TP-3 | CCRF-CEM (Leukemia) | 2.580 | [3] |
| TP-3 | CEM/ADR5000 (Leukemia) | 4.486 | [3] |
Table 2: Antimicrobial Activity of a Thieno[2,3-b]pyridine Derivative
| Compound ID | Microorganism | MIC (µM) | MBC (µM) | Reference |
| TP-4 | Staphylococcus aureus | 9.9 | 19.8 | [3] |
| TP-4 | Escherichia coli | 19.8 | 39.5 | [3] |
Visualizations
Synthetic Workflow
Caption: Proposed synthetic pathway from this compound to thieno[2,3-b]pyridines.
Illustrative Signaling Pathway Inhibition
Caption: Inhibition of the TDP1 DNA repair pathway by a thieno[2,3-b]pyridine derivative.
References
- 1. sciforum.net [sciforum.net]
- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed protocols for the quantitative analysis of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane. Due to the absence of specific validated methods for this compound in the public domain, this guide leverages established analytical techniques for structurally similar compounds, such as bromophenolic compounds and other thioanisole derivatives. The primary recommended methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are widely used for their sensitivity, specificity, and robustness in the quantification of organic molecules. This document outlines the necessary steps for method development, validation, and sample analysis, providing a solid foundation for researchers to establish a reliable quantitative assay for this compound.
Introduction
This compound is an organic compound containing a bromophenyl group and a sulfane moiety. Accurate quantification of this and related compounds is often crucial in various stages of drug development and chemical research, including pharmacokinetic studies, impurity profiling, and quality control of starting materials and final products. The analytical methods detailed herein are based on principles successfully applied to analogous compounds and are intended to serve as a comprehensive starting point for developing a validated analytical procedure.
Recommended Analytical Methods
Based on the chemical structure of this compound and analytical methods available for similar compounds, HPLC-UV and GC-MS are the most suitable techniques for its quantification.
-
High-Performance Liquid Chromatography (HPLC): This technique is ideal for non-volatile and thermally labile compounds. A reversed-phase HPLC method using a C18 or C8 column with UV detection would be a primary choice. The presence of the bromophenyl chromophore suggests strong UV absorbance, enabling sensitive detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS offers excellent separation and definitive identification based on mass fragmentation patterns. The suitability of GC-MS would depend on the thermal stability of this compound.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from a validated method for the quantitative analysis of bromophenolic compounds.[1]
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for improved peak shape)
-
Methanol (HPLC grade, for sample preparation)
3.1.2. Instrumentation
-
An Agilent 1100 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or variable wavelength detector (VWD).[1]
-
A reversed-phase column, such as a Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size) or equivalent.[1]
3.1.3. Chromatographic Conditions
-
Mobile Phase A: 0.05% TFA in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-0.1 min: 20% B
-
0.1-15 min: Increase to 50% B
-
15-20 min: Increase to 98% B
-
20-25 min: Hold at 98% B
-
25.1-30 min: Return to 20% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm and 254 nm (to be optimized based on the UV spectrum of the analyte)
3.1.4. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3.1.5. Method Validation Parameters A newly developed method should be validated according to ICH guidelines.[2] Key validation parameters include:
-
Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration. A linear regression should yield a correlation coefficient (R²) of ≥ 0.999.[1][2]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple preparations of a sample at the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days with different analysts or equipment. The relative standard deviation (RSD) for precision studies should generally be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for developing a GC-MS method.
3.2.1. Materials and Reagents
-
This compound reference standard
-
Dichloromethane or other suitable solvent (GC grade)
3.2.2. Instrumentation
-
A gas chromatograph equipped with a mass selective detector (MSD).
-
A capillary column suitable for the analysis of semi-volatile organic compounds, such as a DB-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness).
3.2.3. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
3.2.4. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in dichloromethane.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution in dichloromethane.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration within the calibration range.
3.2.5. Data Analysis Quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity. Characteristic ions from the mass spectrum of this compound should be selected for monitoring.
Data Presentation
The quantitative data obtained from method validation should be summarized in tables for clear comparison.
Table 1: HPLC-UV Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
Table 2: GC-MS Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| Precision (RSD) | |
| - Repeatability | ≤ 2.5% |
| - Intermediate Precision | ≤ 3.5% |
| Limit of Detection (LOD) | ~0.01 ng/mL (in SIM mode) |
| Limit of Quantitation (LOQ) | ~0.03 ng/mL (in SIM mode) |
Visualizations
HPLC-UV Experimental Workflow
Caption: Workflow for quantification by HPLC-UV.
GC-MS Experimental Workflow
Caption: Workflow for quantification by GC-MS.
Method Validation Logical Flow
Caption: Logical flow for analytical method validation.
References
Application Notes and Protocols for Thioether Synthesis Utilizing (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane
Disclaimer: Extensive literature searches did not yield specific application notes or established protocols for the direct use of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane in the synthesis of thioethers. The following information is based on general principles of modern organic synthesis, particularly transition metal-catalyzed cross-coupling reactions, where a bromoaryl compound such as the one specified could plausibly be employed. The provided protocols are representative examples and would require optimization for this specific substrate.
Introduction
Thioethers, particularly diaryl thioethers, are significant structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The development of efficient and versatile synthetic methodologies for their preparation is a key focus in chemical research. While numerous strategies exist for the formation of carbon-sulfur bonds, transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool, offering high efficiency and broad functional group tolerance.
The compound this compound possesses a key structural feature for such reactions: an aryl bromide moiety. This functional group can readily participate in catalytic cycles with transition metals like palladium or copper to form a new C-S bond with a suitable thiol coupling partner. The (2,2-dimethoxyethyl)sulfane portion of the molecule would be expected to remain intact under many cross-coupling conditions, yielding a more complex thioether product.
Hypothetical Application: Cross-Coupling Partner in Diaryl Thioether Synthesis
This compound can be proposed as a building block in the synthesis of unsymmetrical diaryl thioethers via a palladium-catalyzed C-S cross-coupling reaction (Buchwald-Hartwig amination-type conditions adapted for thiols). In this scenario, the aryl bromide of the title compound would react with a thiol to furnish a new diaryl thioether.
Caption: General workflow for the proposed synthesis of a diaryl thioether.
Experimental Protocols
General Protocol for Palladium-Catalyzed Thioether Synthesis
This protocol is a general guideline for the C-S cross-coupling of an aryl bromide with a thiol and would need to be optimized for this compound.
Materials:
-
This compound
-
Aryl thiol
-
Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add this compound (1.0 equiv), the aryl thiol (1.0-1.2 equiv), and the base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Add the anhydrous solvent (e.g., Toluene, to make a 0.1-0.5 M solution).
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diaryl thioether.
Data Presentation: General Reaction Parameters
The following table summarizes typical conditions for palladium-catalyzed C-S cross-coupling reactions. These are starting points and would require optimization for the specific substrates.
| Parameter | Typical Range/Conditions | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Catalyst loading is typically between 1-5 mol%. |
| Ligand | Xantphos, dppf, JohnPhos, SPhos | The choice of ligand is crucial and substrate-dependent. Bulky, electron-rich phosphine ligands are often effective. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is often required. The choice of base can significantly impact the reaction outcome. |
| Solvent | Toluene, 1,4-Dioxane, DMF, DMSO | Anhydrous and degassed solvents are essential for reproducible results. |
| Temperature | 80 - 120 °C | The reaction temperature depends on the reactivity of the substrates and the stability of the catalyst. |
| Thiol Equivalent | 1.0 - 1.5 equivalents | A slight excess of the thiol can sometimes improve the reaction rate and yield. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the optimal reaction time. |
Logical Relationship Diagram
The following diagram illustrates the logical relationship in selecting a synthetic strategy for thioethers.
Caption: Decision pathway for thioether synthesis strategy.
Application Notes and Protocols for Novel Sulfone-Containing Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of sulfone-containing linkers in the development of robust and stable bioconjugates, particularly antibody-drug conjugates (ADCs). The enhanced stability of these linkers compared to traditional methods offers significant advantages for the development of next-generation targeted therapeutics. Detailed protocols for key experimental procedures are provided to facilitate the adoption of this technology in your research.
Introduction to Sulfone-Containing Linkers
The linker connecting a targeting moiety, such as a monoclonal antibody, to a payload is a critical determinant of the efficacy and safety of a bioconjugate.[1][2][3] A significant challenge in the development of ADCs is the premature release of the cytotoxic payload into systemic circulation, which can lead to off-target toxicity and a reduced therapeutic window.[2][4] Traditional linker technologies, such as those based on maleimide chemistry, form thioether bonds with cysteine residues on antibodies. However, these linkages are susceptible to retro-Michael reactions and thioether exchange with serum proteins like albumin, leading to instability and premature drug release.[4][5][6][7][8]
Sulfone-containing linkers, particularly phenyloxadiazole sulfone linkers, have emerged as a superior alternative, offering enhanced stability in human plasma.[2][3][4][5] The thioether bond formed between a sulfone linker and a cysteine residue is significantly more resistant to thiol exchange, resulting in a longer half-life of the intact ADC in circulation and more efficient delivery of the payload to the target site.[2]
Advantages of Sulfone-Containing Linkers
-
Increased Plasma Stability: Sulfone linkers demonstrate significantly reduced payload dissociation in circulation compared to maleimide-based linkers.[2][4] Studies have shown that while maleimide conjugates can undergo significant degradation, sulfone conjugates remain largely intact.[5]
-
Resistance to Thioether Exchange: The heteroaromatic structure of phenyloxadiazole sulfone linkers and the nature of the methyl sulfone leaving group contribute to their high resistance to thioether exchange with serum proteins.[4][5]
-
Site-Independent Stability: The stability of maleimide-based conjugates can be highly dependent on the conjugation site on the antibody, with more solvent-accessible sites leading to greater instability.[4] In contrast, the stability of sulfone conjugates is less dependent on the conjugation site, offering greater flexibility in the design and engineering of bioconjugates.[4]
-
Versatility in PROTAC Development: The sulfone group provides a stable and synthetically accessible anchor point for Proteolysis Targeting Chimeras (PROTACs).[2] Combined with polyethylene glycol (PEG) chains, these linkers allow for the modulation of linker length and solubility, which is critical for optimizing the formation of the ternary complex required for protein degradation.[2]
Quantitative Data Presentation
The following tables summarize the comparative performance of sulfone-containing linkers against traditional thioether (maleimide) linkers.
Table 1: Comparative Stability of Thioether vs. Sulfone Linkers in Human Plasma
| Linker Type | Conjugation Site on Antibody | % Intact Conjugate after 72 hours in Human Plasma | Reference |
| Thioether (Maleimide) | Light Chain (LC-V205C) | ~80% | [4] |
| Thioether (Maleimide) | Heavy Chain (Fc-S396C) | ~20% | [4] |
| Sulfone (Phenyloxadiazole) | Light Chain (LC-V205C) | ~66% | [4] |
| Sulfone (Phenyloxadiazole) | Heavy Chain (Fc-S396C) | ~66% | [4] |
Table 2: Comparative Performance of Different Linker Technologies
| Linker Type | Conjugation Chemistry | Stability in Human Plasma | Cleavage Mechanism | Key Features |
| Sulfone (Phenyloxadiazole) | Thiol-reactive with engineered cysteines | High (~90% conjugate retained after 1 month)[3] | Non-cleavable | Resistant to thioether exchange, leading to enhanced stability.[3][5] |
| Maleimide | Thiol-reactive | Variable (prone to retro-Michael reaction and thioether exchange)[4] | Non-cleavable | Well-established chemistry but with inherent instability. |
| Disulfide | Thiol-reactive | Variable (depends on steric hindrance) | Reduction-sensitive | Cleaved in the reducing environment of the cell.[9] |
| Peptide (e.g., Val-Cit) | Amide bond formation | High in plasma, cleaved by lysosomal enzymes | Enzymatic (e.g., Cathepsin B) | Designed for intracellular payload release. |
| Arylsulfate | Amide bond formation | High | Enzymatic (Sulfatase) | Cleavable linker strategy for lysosomal payload release.[2][10][][12] |
Experimental Protocols
Protocol 1: Site-Specific Antibody Conjugation with a Sulfone Linker
This protocol describes the general procedure for conjugating a sulfone-containing linker-payload to a monoclonal antibody with engineered cysteine residues (e.g., THIOMAB™).
Materials:
-
Monoclonal antibody (mAb) with engineered cysteine(s) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Sulfone-linker-payload construct with a cysteine-reactive handle (e.g., phenyloxadiazole sulfone) dissolved in anhydrous DMSO (10 mM stock)
-
Reaction buffer (e.g., PBS with 1 mM EDTA, degassed)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
-
Antibody Reduction: a. To the mAb solution, add a 10-fold molar excess of TCEP solution. b. Incubate at 37°C for 1-2 hours to reduce the engineered cysteine residues.[2] c. Immediately before conjugation, remove excess TCEP using a desalting column equilibrated with the reaction buffer.[2]
-
Conjugation Reaction: a. To the reduced antibody solution, immediately add a 5- to 10-fold molar excess of the dissolved sulfone-linker-payload construct.[2] b. Incubate the reaction at 37°C for 2-4 hours with gentle mixing.[2][4] Note: Reaction times and temperatures may need optimization depending on the specific linker and antibody. c. Quench the reaction by adding an excess of N-acetylcysteine.[4]
-
Purification of the ADC: a. Purify the resulting ADC from unreacted linker-payload and other small molecules using a desalting column or size-exclusion chromatography (SEC).[4] b. Exchange the buffer to a suitable formulation buffer if necessary.
-
Characterization of the ADC: a. Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry.[4] b. Confirm conjugation and assess purity using SDS-PAGE analysis under reducing and non-reducing conditions.[4]
Protocol 2: In Vitro Plasma Stability Assay
This protocol details the procedure for evaluating the stability of an ADC in human plasma.
Materials:
-
Purified ADC with a sulfone linker
-
Control ADC with a maleimide linker
-
Human plasma (citrated)
-
PBS, pH 7.4
-
Protein A affinity chromatography cartridges
-
LC-MS system
Procedure:
-
Incubation: a. Dilute the purified ADCs to a final concentration of 1 mg/mL in human plasma. b. Incubate the samples at 37°C. c. At specified time points (e.g., 0, 24, 48, 72 hours, and longer for extended studies), withdraw aliquots of the plasma/ADC mixture.
-
ADC Capture and Elution: a. At each time point, capture the ADC from the plasma aliquot using a Protein A affinity chromatography cartridge. b. Wash the cartridge with PBS to remove unbound plasma proteins. c. Elute the ADC from the cartridge using an appropriate elution buffer (e.g., low pH glycine buffer). d. Neutralize the eluted ADC solution immediately.
-
Analysis by LC-MS: a. Analyze the eluted ADC samples by LC-MS to determine the average DAR at each time point. b. A decrease in the average DAR over time indicates payload deconjugation.
-
Data Analysis: a. Plot the average DAR as a function of time for both the sulfone-linked and maleimide-linked ADCs. b. Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.
Visualizations
Experimental Workflow for ADC Development
Caption: General experimental workflow for ADC development.
Mechanism of Action for an ADC with a Cleavable Sulfone Linker
Caption: Mechanism of action for a cleavable sulfone linker ADC.
Mechanism of Thioether vs. Sulfone Linker Stability
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. njbio.com [njbio.com]
- 10. Sulfatase-cleavable linkers for antibody-drug conjugates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale industrial synthesis of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane. The synthesis is based on the nucleophilic substitution reaction between 4-bromothiophenol and 2-bromo-1,1-dimethoxyethane. This protocol outlines the necessary reagents, equipment, reaction conditions, and purification methods suitable for industrial-scale production. Safety precautions and potential applications of the target compound in drug development are also discussed.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The presence of the bromophenyl group allows for further functionalization via cross-coupling reactions, while the protected aldehyde functionality of the 2,2-dimethoxyethyl group can be deprotected under acidic conditions to reveal a reactive aldehyde. This combination of functionalities makes it a versatile building block in the synthesis of complex molecules. These compounds and their derivatives have potential applications in various therapeutic areas, including as intermediates for novel anticancer and antimicrobial agents.[1] The synthesis of related bromophenyl compounds is of significant interest in material science and biochemical research.[2]
Chemical Reaction
The synthesis of this compound is achieved through a nucleophilic substitution reaction. The thiolate anion, generated from 4-bromothiophenol by a base, acts as a nucleophile and displaces the bromide ion from 2-bromo-1,1-dimethoxyethane.
Caption: Chemical reaction for the synthesis of this compound.
Experimental Protocols
Materials and Equipment
Table 1: List of Materials
| Material | Grade | Supplier | Notes |
| 4-Bromothiophenol | ≥98% | Commercial Supplier | [3][4] |
| 2-Bromo-1,1-dimethoxyethane | ≥97% | Commercial Supplier | Stabilized with potassium carbonate. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Commercial Supplier | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial Supplier | |
| Ethyl Acetate | Technical Grade | Commercial Supplier | For extraction. |
| Brine (saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial Supplier | For drying. |
Table 2: Equipment
| Equipment | Specifications |
| Jacketed Glass Reactor | 100 L, with overhead stirrer, reflux condenser, and temperature probe |
| Addition Funnel | 20 L |
| Heating/Cooling Circulator | |
| Vacuum Pump | |
| Rotary Evaporator | Industrial scale |
| Filtration Unit | |
| Distillation Apparatus | For solvent recovery and product purification |
Synthesis Procedure
-
Reactor Setup: The 100 L jacketed glass reactor is thoroughly cleaned, dried, and purged with nitrogen.
-
Charging Reactants: Charge the reactor with 4-bromothiophenol (9.45 kg, 50 mol) and anhydrous N,N-dimethylformamide (50 L).
-
Base Addition: Start the overhead stirrer and add powdered anhydrous potassium carbonate (7.6 kg, 55 mol) to the reactor in portions.
-
Heating and Alkylation: Heat the mixture to 60-70 °C. Slowly add 2-bromo-1,1-dimethoxyethane (9.3 kg, 55 mol) via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 80 °C.
-
Reaction Monitoring: The reaction is exothermic. Monitor the internal temperature closely. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours after the addition is finished.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
Work-up and Purification
-
Quenching: Slowly pour the reaction mixture into 200 L of cold water with stirring.
-
Extraction: Transfer the aqueous mixture to a suitable extraction vessel and extract with ethyl acetate (3 x 50 L).
-
Washing: Combine the organic layers and wash with water (2 x 50 L) and then with brine (50 L).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using an industrial rotary evaporator to remove the ethyl acetate.
-
Purification: The crude product is purified by vacuum distillation.
Table 3: Summary of Reaction and Purification Parameters
| Parameter | Value |
| Scale | 50 mol |
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | Potassium Carbonate (K₂CO₃) |
| Reaction Temperature | 60-80 °C |
| Reaction Time | 4-6 hours |
| Purification Method | Vacuum Distillation |
| Expected Yield | 85-95% |
| Purity (by GC) | >98% |
Experimental Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Safety and Handling
4-Bromothiophenol:
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[5][6] May cause respiratory irritation.[6] Has a strong, unpleasant stench.[5][7]
-
Precautions: Handle in a well-ventilated area, preferably in a closed system.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6] Avoid inhalation of dust and vapors.
2-Bromo-1,1-dimethoxyethane:
-
Hazards: Flammable liquid and vapor.[8][9] Causes skin and serious eye irritation.[8] May cause respiratory irritation.[8]
-
Precautions: Keep away from heat, sparks, and open flames.[9][10] Use spark-proof tools and explosion-proof equipment.[9][10] Store in a cool, dry, well-ventilated place.[10]
N,N-Dimethylformamide (DMF):
-
Hazards: Harmful if inhaled or absorbed through the skin. Can cause reproductive harm.
-
Precautions: Use in a well-ventilated area and with appropriate PPE.
Potassium Carbonate:
-
Hazards: Causes serious eye irritation.
-
Precautions: Avoid contact with eyes and skin.
General Safety:
-
All operations should be carried out by trained personnel in a facility equipped to handle large-scale chemical synthesis.
-
An emergency shower and eyewash station should be readily accessible.
-
In case of a spill, evacuate the area and follow established emergency procedures.
Data Presentation
Table 4: Physical and Chemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 4-Bromothiophenol | 106-53-6 | C₆H₅BrS | 189.07 | 239 | 73-76 |
| 2-Bromo-1,1-dimethoxyethane | 7252-83-7 | C₄H₉BrO₂ | 169.02 | 148-150 | N/A |
| This compound | 118780-12-4 | C₁₀H₁₃BrO₂S | 277.18 | N/A | N/A |
Conclusion
The protocol described provides a robust and scalable method for the industrial synthesis of this compound. By following the detailed procedures and adhering to the safety guidelines, this valuable intermediate can be produced in high yield and purity for use in research, development, and manufacturing in the pharmaceutical and chemical industries.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.smu.edu [s3.smu.edu]
- 3. 4-Bromothiophenol | C6H5BrS | CID 66049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromothiophenol - Wikipedia [en.wikipedia.org]
- 5. fishersci.at [fishersci.at]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Bromo-1,1-dimethoxyethane | C4H9BrO2 | CID 81672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. 2-Bromo-1,1-dimethoxyethane(7252-83-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Troubleshooting & Optimization
optimizing yield and purity of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane synthesis
Technical Support Center: (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane Synthesis
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of this compound. It is designed for researchers, scientists, and professionals in drug development to help optimize both the yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this synthesis?
A1: The synthesis is typically a nucleophilic substitution reaction (specifically, a Williamson thioether synthesis) where 4-bromothiophenol is deprotonated by a base to form a thiolate anion. This anion then acts as a nucleophile, attacking an alkyl halide like 2-bromo-1,1-dimethoxyethane to form the desired thioether product.
Q2: Why is an inert atmosphere important for this reaction?
A2: Thiophenols and their corresponding thiolates are susceptible to oxidation, which can lead to the formation of disulfide byproducts (e.g., 4,4'-dibromodiphenyl disulfide).[1][2][3] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, minimizes this side reaction and helps to improve the overall yield and purity of the desired product.[1]
Q3: What are the most critical parameters to control for optimizing yield?
A3: The most critical parameters are the choice of base, solvent, reaction temperature, and the quality of the starting materials. A suitable base is needed to fully deprotonate the thiophenol without causing side reactions. The solvent must be able to dissolve the reactants and facilitate the S(_N)2 reaction. Temperature control is crucial to ensure a reasonable reaction rate while minimizing byproduct formation.[1]
Q4: How can I effectively purify the final product?
A4: The primary method for purification is column chromatography on silica gel.[4] However, sulfur-containing compounds can sometimes be challenging to purify on silica due to potential decomposition or irreversible adsorption.[1] If this occurs, using a less acidic stationary phase like neutral alumina or minimizing the time the compound spends on the column can be effective strategies.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Ineffective Base: The chosen base is not strong enough to deprotonate the 4-bromothiophenol (pKa ≈ 6-7).2. Poor Reagent Quality: Starting materials, especially the 4-bromothiophenol, may have oxidized. The alkylating agent may have degraded.3. Low Temperature: The reaction temperature is too low, resulting in a very slow reaction rate. | 1. Use a stronger base like sodium hydride (NaH) or potassium carbonate (K(2)CO(_3)). Ensure the base is fresh and anhydrous.2. Verify the purity of starting materials using techniques like NMR or melting point. Use freshly opened or purified reagents.3. Gradually increase the reaction temperature, monitoring the progress by TLC. For many S(_N)2 reactions, temperatures between room temperature and 60 °C are effective. |
| Significant Disulfide Byproduct | 1. Oxidation of Thiolate: The thiolate intermediate is being oxidized by atmospheric oxygen.[1][2]2. Presence of Oxidizing Impurities: Impurities in the solvent or reagents are causing oxidation. | 1. Ensure the reaction is conducted under a strict inert atmosphere (N(_2) or Ar).2. Use degassed solvents to remove dissolved oxygen.[1] |
| Multiple Unidentified Spots on TLC | 1. Side Reactions: Competing elimination (E2) reaction of the alkyl halide, especially with a sterically hindered or strong base.2. Decomposition: The product or starting materials may be unstable under the reaction or workup conditions.[1]3. Over-alkylation or other side reactions. | 1. Use a less-hindered base (e.g., K(_2)CO(_3) instead of t-BuOK). Maintain a moderate reaction temperature.[1]2. Avoid prolonged exposure to harsh acidic or basic conditions during workup.[1] Ensure the reaction temperature is not excessively high.3. Carefully control the stoichiometry of the reactants. |
| Low Isolated Yield After Column Chromatography | 1. Product Adsorption: The sulfur atom in the product may be strongly adsorbing to the acidic silica gel.[1]2. Product Volatility: The product might be lost during solvent evaporation under reduced pressure.3. Decomposition on Column: The acidic nature of silica gel may be causing the product to decompose.[1] | 1. Deactivate the silica gel by adding a small amount of triethylamine (~1%) to the eluent system.2. Consider using neutral alumina as the stationary phase.[1]3. Evaporate the solvent at a lower temperature and moderate vacuum. |
Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol is based on a standard Williamson thioether synthesis, optimized for this specific transformation.
Materials:
-
4-Bromothiophenol (1.0 eq)
-
2-Bromo-1,1-dimethoxyethane (1.1 eq)
-
Potassium Carbonate (K(_2)CO(_3)), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromothiophenol and anhydrous DMF. Stir until fully dissolved.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium thiophenolate salt.
-
Add 2-bromo-1,1-dimethoxyethane dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure compound.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes expected yields based on different reaction parameters. These values are illustrative and serve as a guide for optimization.
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Remarks |
| K(_2)CO(_3) | DMF | 50-60 | 85-95% | Mild conditions, generally clean reaction with minimal side products. Recommended starting point. |
| NaH | THF | 25-40 | 80-90% | Stronger base, reaction is often faster but requires stricter anhydrous conditions.[5] |
| NaOH | Ethanol | 78 (Reflux) | 60-75% | Protic solvent can slow down S(_N)2 reactions. Risk of side reactions with the solvent. |
| Cs(_2)CO(_3) | Acetonitrile | 60-70 | 90-98% | Highly effective base for S-alkylation, but more expensive.[2] |
Visualizations
Reaction Pathway and Side Reaction
The following diagram illustrates the intended S(_N)2 reaction pathway for the synthesis and the common oxidative side reaction that leads to disulfide formation.
Caption: S(_N)2 synthesis pathway and oxidative side reaction.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve issues related to low yield or purity.
Caption: A logical workflow for troubleshooting synthesis issues.
References
improving the stability of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve instability issues with this compound in your experiments.
Issue 1: Rapid Degradation of the Compound in Solution
If you observe a rapid loss of your starting material, it is likely due to the hydrolysis of the dimethoxyethyl (acetal) group.
-
Symptom: HPLC or NMR analysis shows a decrease in the peak corresponding to this compound and the appearance of new peaks.
-
Primary Cause: The presence of acidic conditions in your solvent or reaction mixture. Acetals are highly susceptible to acid-catalyzed hydrolysis.[1][2][3]
-
Troubleshooting Steps:
-
pH Measurement: Measure the pH of your solvent and any aqueous buffers.
-
Solvent Purity: Ensure your solvents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.
-
Buffer Selection: If your experiment allows, use a neutral or slightly basic buffer (pH 7.0-8.0).
-
Aprotic Solvents: Whenever possible, use dry aprotic solvents to minimize the presence of water and protons.
-
Issue 2: Formation of Oxidized Byproducts
The thioether (sulfane) linkage is susceptible to oxidation, which can lead to the formation of sulfoxide and sulfone derivatives.
-
Symptom: Mass spectrometry analysis reveals the presence of species with masses corresponding to the addition of one or two oxygen atoms to the parent compound.
-
Primary Cause: Exposure to atmospheric oxygen, reactive oxygen species (ROS) in biological systems, or oxidizing agents in the reaction mixture.[4][5]
-
Troubleshooting Steps:
-
Degas Solvents: Before use, degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Inert Atmosphere: Conduct your experiments under an inert atmosphere.
-
Antioxidants: Consider the addition of a small amount of an antioxidant to your solution. Common choices for sulfur-containing compounds include butylated hydroxytoluene (BHT) or ascorbic acid.[6]
-
Avoid Oxidizing Agents: Carefully review your experimental protocol to ensure no incompatible oxidizing agents are present.
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound in solution?
A1: The two primary degradation pathways are:
-
Acid-Catalyzed Hydrolysis: The dimethoxyethyl group is an acetal, which is labile under acidic conditions and hydrolyzes to form 4-bromophenylthioacetaldehyde and methanol.[1][7]
-
Oxidation: The thioether linkage can be oxidized to the corresponding sulfoxide and subsequently to the sulfone.[4][8]
Q2: How does pH affect the stability of the compound?
A2: The stability of the acetal group is highly pH-dependent. The rate of hydrolysis increases significantly as the pH decreases.[1] The compound is most stable at neutral to slightly alkaline pH.
Q3: What solvents are recommended for dissolving this compound?
A3: For optimal stability, it is recommended to use high-purity, dry, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM). If aqueous solutions are necessary, use a buffered system at a neutral pH.
Q4: Can I store solutions of this compound?
A4: For long-term storage, it is best to store the compound as a solid at low temperatures. If solutions must be stored, they should be prepared in a dry, aprotic solvent, blanketed with an inert gas, and stored at -20°C or below. Avoid repeated freeze-thaw cycles.
Quantitative Data
The following tables provide hypothetical yet plausible data on the stability of this compound under various conditions. This data is intended to serve as a guideline for experimental design.
Table 1: Effect of pH on the Half-Life of this compound in Aqueous Buffer at 25°C
| pH | Half-life (t½) in hours |
| 4.0 | 2 |
| 5.0 | 24 |
| 6.0 | > 168 (7 days) |
| 7.4 | Stable |
| 8.0 | Stable |
Table 2: Effect of Temperature on the Oxidation of this compound in Air-Saturated Acetonitrile
| Temperature (°C) | % Oxidation to Sulfoxide after 24 hours |
| 4 | < 1% |
| 25 | 5% |
| 40 | 15% |
Experimental Protocols
Protocol 1: HPLC Method for Monitoring the Stability of this compound
This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound and its primary hydrolytic and oxidative degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) % A % B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
Protocol 2: NMR Spectroscopy for Real-Time Monitoring of Acetal Hydrolysis
This protocol outlines the use of ¹H NMR to monitor the hydrolysis of the acetal group.[9][10]
-
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
-
-
Reagents:
-
Deuterated solvent (e.g., acetonitrile-d₃)
-
D₂O containing a catalytic amount of a deuterated acid (e.g., DCl)
-
-
Procedure:
-
Dissolve a known concentration of this compound in the deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a small volume of the acidic D₂O solution to initiate hydrolysis.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the integration of the methoxy protons of the acetal group (around 3.3 ppm).
-
Monitor the appearance and increase in the integration of the aldehyde proton of the hydrolysis product (around 9-10 ppm).
-
Plot the concentration of the starting material versus time to determine the hydrolysis kinetics.
-
Visualizations
Caption: Degradation pathways of this compound.
References
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. Sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asahilab.co.jp [asahilab.co.jp]
Technical Support Center: Catalyst Selection and Optimization for Reactions with (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane
This technical support center is designed for researchers, scientists, and drug development professionals working with (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalyst selection and optimization for various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: Given its structure as an aryl bromide, this compound is a suitable substrate for several palladium-catalyzed cross-coupling reactions. The most common applications include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with amines.[1]
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
-
Heck Coupling: For the reaction with alkenes to form substituted alkenes.[2]
-
C-S Coupling (Thioetherification): For the formation of new carbon-sulfur bonds with thiols.[3]
Q2: How does the sulfur-containing substituent affect the catalytic reactions?
A2: The sulfur atom in the sulfane moiety can potentially coordinate to the palladium catalyst, which may lead to catalyst deactivation or "poisoning".[4] This interaction can hinder the catalytic cycle. Therefore, the choice of ligand is critical to prevent strong coordination of the sulfur atom to the metal center and to stabilize the active catalytic species.[3] Bulky, electron-rich phosphine ligands are often employed to mitigate this issue.
Q3: Which factors are most critical for optimizing a cross-coupling reaction with this substrate?
A3: The most critical parameters to optimize for successful cross-coupling reactions with this compound are:
-
Catalyst System: The choice of palladium precursor and, most importantly, the ligand.
-
Base: The type and strength of the base are crucial for the efficiency of the reaction.
-
Solvent: The solvent affects the solubility of reactants and the stability of the catalytic species.
-
Temperature: The reaction may require heating to proceed at an optimal rate.
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen, necessitating the use of an inert atmosphere (e.g., Argon or Nitrogen).[5]
Troubleshooting Guides
Low to No Product Yield
Issue: The reaction shows low conversion of the starting material or no desired product is formed.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precatalyst is properly activated to the active Pd(0) species. Use of pre-catalysts that are more readily activated or air-stable can be beneficial. Confirm that the reaction is conducted under strictly anaerobic conditions by thoroughly degassing all solvents and reagents.[5] |
| Catalyst Poisoning | The sulfur atom in the substrate may be deactivating the catalyst.[4] Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, or dppf) that can shield the metal center and prevent strong coordination from the sulfur atom.[3] |
| Inappropriate Base | The chosen base may be too weak to facilitate the key steps in the catalytic cycle (e.g., transmetalation in Suzuki coupling or deprotonation in Buchwald-Hartwig amination). Screen a range of bases with varying strengths, such as K₂CO₃, K₃PO₄, Cs₂CO₃, or NaOtBu.[6] |
| Sub-optimal Temperature | The reaction temperature may be too low for the reaction to proceed efficiently. Gradually increase the reaction temperature in increments of 10-20 °C. For sluggish reactions, consider using microwave irradiation to reduce reaction times and improve yields.[7] |
| Impure Reagents | Impurities in the starting materials, solvents, or reagents can inhibit the catalyst. Ensure all reagents are of high purity and solvents are anhydrous and properly degassed. |
Formation of Side Products
Issue: Significant formation of undesired side products is observed.
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of Coupling Partner | This is common in Suzuki reactions (boronic acid homocoupling) and Sonogashira reactions (alkyne homocoupling). It can be caused by the presence of oxygen or an excess of the Pd(II) precatalyst.[5] Ensure rigorous degassing of the reaction mixture. Use a direct Pd(0) source or ensure efficient in-situ reduction of the Pd(II) precatalyst. The choice of ligand can also influence the extent of homocoupling. | |
| Dehalogenation of Starting Material | The aryl bromide is reduced to the corresponding arene. This can occur in the presence of a hydride source, which can be generated from certain bases or solvents. Use high-purity, dry solvents. Consider using a different base that is less likely to act as a hydride donor. | |
| Diaryl Sulfide Formation | In C-S coupling reactions, competitive C-S bond activation can lead to the formation of undesired diaryl sulfides.[8] Optimization of the catalyst system, particularly the ligand, is key to minimizing this side reaction. |
Catalyst and Condition Selection Tables
The following tables provide recommended starting conditions for various cross-coupling reactions with this compound. These are general guidelines and may require further optimization for specific coupling partners.
Suzuki-Miyaura Coupling
| Parameter | Recommended Starting Conditions | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ (1-5 mol%) | Pd(PPh₃)₄ can be used as a Pd(0) source directly.[9] |
| Ligand | PPh₃, SPhos, XPhos, or Pd(dppf)Cl₂ (1.1-1.5 eq. to Pd) | Bulky, electron-rich ligands often improve yields for heteroatom-containing substrates.[7] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents) | The choice of base can significantly impact the reaction outcome.[7] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF | Degassed solvents are essential.[9] |
| Temperature | 80-120 °C | Microwave irradiation can be beneficial.[7] |
Buchwald-Hartwig Amination
| Parameter | Recommended Starting Conditions | Notes |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | |
| Ligand | XantPhos, BINAP, or a biaryl phosphine ligand (e.g., XPhos) (1.1-1.5 eq. to Pd) | The choice of ligand is crucial and depends on the nature of the amine.[10] |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equivalents) | Strong bases are often required.[6] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous and degassed solvents are critical. |
| Temperature | 80-110 °C |
Sonogashira Coupling
| Parameter | Recommended Starting Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%) | |
| Copper Co-catalyst | CuI (1-10 mol%) | The copper co-catalyst is typically required. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equivalents) | The amine base often serves as the solvent as well. |
| Solvent | THF, DMF, or neat amine base | Degassed solvents are important to prevent homocoupling.[11] |
| Temperature | Room Temperature to 80 °C |
Heck Coupling
| Parameter | Recommended Starting Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ (1-5 mol%) | [12] |
| Ligand | PPh₃ or other phosphine ligands (1.1-2 eq. to Pd) | Phosphine-free conditions can also be explored. |
| Base | Et₃N, K₂CO₃, or NaOAc (1.5-2.5 equivalents) | [2] |
| Solvent | DMF, Acetonitrile, or Toluene | |
| Temperature | 80-140 °C | [13] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and should be optimized for each specific substrate combination.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a separate vial, mix the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.022 mmol). Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A general experimental workflow for cross-coupling reactions.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanomaterchem.com [nanomaterchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Synthesis of Aryl Vinyl Sulfides via 1,3-Oxathiolanes As Vinyl Sulfide Surrogates [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. reddit.com [reddit.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis of this compound, covering issues from low yield to product impurity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete deprotonation of 4-bromothiophenol: The thiolate is the active nucleophile, and its incomplete formation will hinder the reaction. | - Ensure the base (e.g., sodium hydride, sodium methoxide) is fresh and added in a slight excess (1.05-1.1 equivalents).- Allow sufficient time for the deprotonation to complete before adding the electrophile. This can be monitored by the cessation of hydrogen gas evolution if using NaH. |
| Poor quality of 2-bromo-1,1-dimethoxyethane: The electrophile may have degraded. | - Use freshly distilled or high-purity 2-bromo-1,1-dimethoxyethane.- Store the reagent under an inert atmosphere and away from moisture. | |
| Reaction temperature is too low: Insufficient thermal energy can lead to a sluggish reaction. | - Gently heat the reaction mixture (e.g., to 40-60 °C) to facilitate the substitution reaction. Monitor the reaction progress by TLC or GC-MS. | |
| Presence of a Major Byproduct with a Higher Molecular Weight | Oxidative dimerization of 4-bromothiophenol: Thiols are susceptible to oxidation, leading to the formation of bis(4-bromophenyl) disulfide. | - Degas all solvents prior to use to remove dissolved oxygen.- Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction setup. |
| Product Contaminated with Starting Material (4-bromothiophenol) | Incomplete reaction: The reaction has not gone to completion. | - Increase the reaction time or temperature as suggested above.- Consider adding a slight excess of 2-bromo-1,1-dimethoxyethane (up to 1.2 equivalents). |
| Oily or Difficult-to-Purify Product | Hydrolysis of the acetal group: The dimethoxy acetal is sensitive to acidic conditions and can hydrolyze to the corresponding aldehyde, which may undergo further reactions. | - Ensure all reagents and solvents are anhydrous.- Avoid acidic workup conditions. Use a neutral or slightly basic aqueous wash (e.g., saturated sodium bicarbonate solution) if an aqueous workup is necessary. |
| Presence of multiple impurities: A combination of the issues mentioned above. | - Purify the crude product using flash column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) is typically effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound and how can I minimize it?
A1: The most prevalent impurity is typically bis(4-bromophenyl) disulfide, which arises from the oxidative coupling of the starting material, 4-bromothiophenol.[1] To minimize its formation, it is crucial to carry out the reaction under an inert atmosphere (nitrogen or argon) and use degassed solvents to exclude oxygen.
Q2: My reaction appears to be sluggish. What can I do to improve the reaction rate?
A2: If the reaction is slow, ensure that the deprotonation of 4-bromothiophenol is complete by using a slight excess of a strong base. You can also gently heat the reaction mixture, for example, to 50 °C, to increase the rate of the nucleophilic substitution. Monitoring the reaction progress by Thin Layer Chromatography (TLC) will help determine the optimal reaction time.
Q3: I observe a new spot on my TLC plate during workup that I suspect is the corresponding aldehyde. How can I avoid this?
A3: The formation of the aldehyde is likely due to the hydrolysis of the dimethoxy acetal group under acidic conditions. To prevent this, avoid any acidic washes during the workup. Use neutral or slightly basic aqueous solutions, such as brine or a saturated sodium bicarbonate solution, for extraction and washing.
Q4: What is a suitable method for purifying the crude this compound?
A4: Flash column chromatography on silica gel is an effective method for purifying the product. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, will typically allow for the separation of the desired product from unreacted starting materials and byproducts like the disulfide.
Q5: Can I use a different base for the deprotonation of 4-bromothiophenol?
A5: Yes, other bases such as potassium carbonate or triethylamine can be used, often in a polar aprotic solvent like DMF or acetonitrile. However, stronger bases like sodium hydride or sodium methoxide in a solvent like THF or methanol are generally more effective in ensuring complete deprotonation of the thiol.
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on common methods for S-alkylation of thiols.
Materials:
-
4-Bromothiophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Bromo-1,1-dimethoxyethane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred suspension of sodium hydride (1.05 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 4-bromothiophenol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add 2-bromo-1,1-dimethoxyethane (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction can be gently heated (e.g., to 50 °C) to expedite the process. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Data Presentation
The following table presents hypothetical purity data for the crude and purified product, as might be determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
| Compound | Retention Time (min) | Crude Product Area % | Purified Product Area % |
| 4-Bromothiophenol | 5.2 | 8.5 | < 0.1 |
| This compound | 10.8 | 85.0 | 99.5 |
| Bis(4-bromophenyl) disulfide | 15.3 | 6.0 | 0.3 |
| Unknown Impurity 1 | 9.1 | 0.5 | 0.1 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Impurity Formation Pathway
Caption: Common impurity formation pathways in the synthesis.
References
reaction condition optimization for Suzuki-Miyaura coupling with bromophenyl substrates.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving bromophenyl substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a bromophenyl substrate is showing low to no yield. What are the primary factors to investigate?
Low yields in Suzuki-Miyaura couplings with bromophenyl substrates can arise from several issues. The key areas to troubleshoot are the catalyst system (palladium precursor and ligand), the choice of base and solvent, the reaction temperature, and the integrity of your starting materials. Inefficient oxidative addition of the palladium catalyst to the aryl bromide is a common rate-limiting step, particularly with electron-rich bromophenyl compounds.[1][2][3]
Q2: How do I select the optimal palladium catalyst and ligand for my bromophenyl substrate?
The choice of catalyst and ligand is critical. For many bromophenyl substrates, a Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand is effective.[4] Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[3][4] For challenging or sterically hindered bromophenyl substrates, consider using more specialized Buchwald ligands such as SPhos, XPhos, or RuPhos.[1]
Q3: What is the role of the base in the Suzuki-Miyaura coupling, and how do I choose the right one?
The base is essential for the transmetalation step of the catalytic cycle.[5] Its selection is often interdependent with the solvent. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). For polar aprotic solvents like DMF or dioxane, weaker bases like K₂CO₃ or K₃PO₄ are often suitable.[6] In ethereal solvents such as THF, stronger bases like Cs₂CO₃ might be necessary.[6] It is often beneficial to screen a few different bases to determine the optimal choice for your specific reaction.[6]
Q4: I am observing a significant amount of homocoupling of my boronic acid. How can this be minimized?
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.[7][6] To mitigate this:
-
Ensure an inert atmosphere: Thoroughly degas your solvents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][6]
-
Use a Pd(0) precatalyst: Starting with a Pd(0) source can reduce the initial concentration of Pd(II).[6]
-
Controlled reagent addition: In some cases, the slow addition of the boronic acid can minimize its self-coupling.[6]
Q5: My starting bromophenyl substrate is consumed, but the desired product is not formed. What are potential side reactions?
If your starting material is consumed without the formation of the desired product, several side reactions could be occurring:
-
Protodeboronation: The boronic acid can be converted back to the corresponding arene. Using anhydrous solvents or more stable boronic esters (e.g., pinacol esters) can help prevent this.[1][7]
-
Dehalogenation: The bromophenyl starting material can be reduced to the corresponding arene.
-
Homocoupling of the aryl bromide: This can occur, though it is generally less common than boronic acid homocoupling.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inefficient catalyst system | Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, Buchwald ligands like SPhos, XPhos).[1][4] |
| Inappropriate base or solvent | Screen various base/solvent combinations. Consider K₃PO₄ in dioxane or Cs₂CO₃ in THF.[6] A solvent screen including toluene/water, dioxane/water, and THF/water can be beneficial.[6][8] | |
| Low reaction temperature | Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for decomposition.[1][6] | |
| Poor quality of reagents | Ensure the purity and stability of the boronic acid. Consider using a more stable boronic ester derivative.[1] | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[1][6] |
| Excess Pd(II) at the start | Use a Pd(0) precatalyst like Pd(PPh₃)₄.[6] | |
| Protodeboronation of Boronic Acid | Presence of water and/or acidic conditions | Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts which are more stable.[1] |
| Incomplete Consumption of Starting Material | Insufficient catalyst activity | Increase catalyst loading or switch to a more active catalyst system (e.g., Buchwald palladacycle precatalysts). |
| Low reaction temperature or insufficient time | Increase the reaction temperature and/or extend the reaction time, monitoring by TLC or LC-MS.[6] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromophenyl Substrate
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromophenyl substrate (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][6]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
References
Technical Support Center: C-S Bond Formation Using Aryl Bromides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in C-S bond formation using aryl bromides. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Question: My C-S cross-coupling reaction with an aryl bromide is giving a low yield. What are the first steps to troubleshoot this?
Answer:
Low yields in C-S cross-coupling reactions are a common issue. A systematic approach to troubleshooting is crucial. Begin by verifying the integrity of your starting materials and reagents. Subsequently, focus on the core components of the reaction: the catalyst system, reaction conditions, and potential side reactions.
A logical workflow for troubleshooting is outlined below:
Caption: Troubleshooting workflow for low-yield C-S bond formation.
Question: How do I choose the right catalyst and ligand for my C-S coupling reaction?
Answer:
The choice of catalyst and ligand is critical for a successful C-S coupling reaction. Palladium and nickel-based catalysts are most commonly employed.
-
Palladium Catalysts: Palladium pre-catalysts like Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂ are common starting points.[1][2] The active Pd(0) species is generated in situ. For challenging couplings, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used, but they are often air-sensitive.
-
Nickel Catalysts: Nickel catalysts are a more cost-effective alternative and can be effective for coupling with less reactive aryl bromides.[3]
-
Ligands: The ligand stabilizes the metal center and modulates its reactivity.
-
Phosphine Ligands: Electron-rich and bulky phosphine ligands are often effective. For C-S bond formation, ligands like Xantphos have been shown to be effective in preventing the formation of disulfide byproducts.[4] Other common choices include bidentate ligands like dppf.[5]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strongly coordinating and can enhance the efficiency of the reaction.[6]
-
The optimal catalyst-ligand combination is substrate-dependent. It is often necessary to screen a small number of combinations to identify the best system for your specific substrates.
Question: My reaction is producing a significant amount of homocoupled disulfide (R-S-S-R) and/or biaryl (Ar-Ar) byproducts. How can I minimize these side reactions?
Answer:
Homocoupling is a common side reaction. The formation of disulfides arises from the oxidation of the thiol starting material, while biaryl formation comes from the coupling of two aryl bromide molecules.
Strategies to Minimize Homocoupling:
-
Inert Atmosphere: Rigorously exclude oxygen from your reaction. This can be achieved by using Schlenk techniques or working in a glovebox. Degas your solvents thoroughly. Palladium catalysts in their active Pd(0) state are particularly sensitive to oxygen.[7]
-
Controlled Addition of Thiol: Adding the thiol slowly to the reaction mixture can help to keep its concentration low, disfavoring the oxidative dimerization.
-
Choice of Base: A carefully chosen base can minimize side reactions. The base should be strong enough to deprotonate the thiol but not so strong as to promote unwanted side reactions.
-
Ligand Selection: Certain ligands can suppress homocoupling. For instance, the use of Xantphos with a Pd₂(dba)₃ catalyst has been reported to be effective in C-S bond formation without the formation of disulfide compounds.[4]
Caption: Desired reaction pathway versus common side reactions.
Question: I am observing debromination of my starting material. What causes this and how can I prevent it?
Answer:
Debromination, or hydrodehalogenation, is the replacement of the bromine atom with a hydrogen atom.[7] This side reaction becomes more prevalent with electron-rich aryl bromides and highly active catalyst systems.[1]
Causes and Prevention:
-
Hydride Source: The hydrogen atom can come from various sources, including the solvent, base, or even the phosphine ligand.
-
Reaction Temperature: Higher temperatures can sometimes favor debromination. Running the reaction at the lowest effective temperature may help.
-
Base Selection: The choice of base can influence the extent of debromination. It may be necessary to screen different bases.
-
Catalyst System: A less active catalyst system might be required to suppress this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is a general experimental protocol for a palladium-catalyzed C-S cross-coupling reaction with an aryl bromide?
A1: The following is a representative protocol. Note that the optimal conditions (catalyst, ligand, base, solvent, temperature) are highly dependent on the specific substrates and should be optimized.
General Experimental Protocol:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., i-Pr₂NEt or Cs₂CO₃, 1.5-2.0 equivalents).[4]
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[7]
-
Reagent Addition: Under the inert atmosphere, add the aryl bromide (1.0 equivalent) and the thiol (1.1-1.5 equivalents).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Q2: How does the electronic nature of the aryl bromide affect the reaction?
A2: The electronic properties of the aryl bromide significantly influence the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.
-
Electron-withdrawing groups on the aryl bromide generally accelerate the rate of oxidative addition, making the reaction faster.[8]
-
Electron-donating groups can slow down the oxidative addition, potentially requiring more forcing conditions (higher temperature, more active catalyst) to achieve good conversion.[9]
Q3: Can I use water as a solvent for my C-S coupling reaction?
A3: While many cross-coupling reactions are performed in organic solvents, there is growing interest in using water as a more environmentally friendly medium. Ligand-free palladium-catalyzed Suzuki reactions have been successfully performed in water.[2] For C-S coupling, the solubility of the reagents in water will be a key consideration. Specialized water-soluble ligands may be required to facilitate the reaction in an aqueous environment.[10]
Data Summary
The following table summarizes the effect of different bases on the yield of a model C-S coupling reaction. It is important to note that yields are highly dependent on the specific substrates and other reaction conditions.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | i-Pr₂NEt | Dioxane | 100 | 6 | 95[4] |
| 2 | Na₂CO₃ | Dioxane | 100 | 6 | Lower Yield[4] |
| 3 | K₃PO₄ | Dioxane | 100 | 6 | Lower Yield[4] |
| 4 | Cs₂CO₃ | Dioxane | 100 | 12 | 92[4] |
| 5 | NaOt-Bu | Dioxane | 100 | 6 | Lower Yield[4] |
Data compiled for illustrative purposes based on findings for the coupling of various functionalized aryl bromides and aryl thiols.[4]
References
- 1. jmcct.com [jmcct.com]
- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 3. Chemicals Insights | Struggling in C(sp2)-C(sp3) Bond Formation?Check This Out! - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction rate of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane couplings.
Troubleshooting Guide
Low or no product yield is a common issue in cross-coupling reactions. This guide provides a systematic approach to identifying and resolving potential problems in your experiment.
Diagram: Troubleshooting Workflow
scale-up challenges for the production of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane. Below you will find troubleshooting guides and frequently asked questions to address potential challenges during experimental work and scale-up.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Thiolate: Incomplete deprotonation of 4-bromothiophenol. 2. Poor Quality Electrophile: Degradation or impurity of 2-bromo-1,1-dimethoxyethane. 3. Incorrect Reaction Temperature: Temperature too low for the S\N2 reaction to proceed at a reasonable rate. | 1. Base Selection & Addition: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure anhydrous conditions as water will quench the base. 2. Reagent Purity: Verify the purity of 2-bromo-1,1-dimethoxyethane by NMR or GC-MS before use. Consider re-purification if necessary. 3. Temperature Optimization: Gradually increase the reaction temperature, monitoring by TLC or LC-MS. Typical temperatures for such reactions range from room temperature to gentle heating (e.g., 50-60 °C). |
| Formation of Side Products (e.g., Disulfide) | 1. Oxidation of Thiolate: The thiolate intermediate is susceptible to oxidation to form a disulfide, especially in the presence of air.[1][2] | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.[3] Use degassed solvents. |
| Product Discoloration (Yellow or Brown) | 1. Impurities in Starting Materials: Presence of colored impurities in 4-bromothiophenol or the electrophile. 2. Side Reactions at Elevated Temperatures: High reaction temperatures can lead to thermal decomposition or side reactions producing colored by-products.[3] 3. Oxidation: The final product might be susceptible to air oxidation, leading to colored impurities. | 1. Starting Material Purity: Use high-purity starting materials.[3] 2. Temperature Control: Maintain the reaction at the lowest effective temperature.[3] 3. Purification: Use activated carbon treatment during workup to remove colored impurities.[3][4] Recrystallization or column chromatography are also effective. |
| Difficult Purification | 1. Similar Polarity of Product and Impurities: Co-elution of the product with starting materials or byproducts during chromatography. 2. Product Instability: Degradation of the product on silica gel during column chromatography. | 1. Alternative Purification: Consider recrystallization from a suitable solvent system. 2. Chromatography Optimization: Use a different solvent system for column chromatography or switch to a different stationary phase (e.g., alumina). |
| Scale-Up Issues: Poor Yield and Purity | 1. Inefficient Heat Transfer: Exothermic reactions can lead to localized overheating and side product formation. 2. Mass Transfer Limitations: Inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions. | 1. Controlled Reagent Addition: Add reagents portion-wise or via a syringe pump to manage exotherms. 2. Efficient Stirring: Use appropriate stirring equipment to ensure homogenous mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is a nucleophilic substitution (S\N2) reaction.[2] This typically involves the deprotonation of 4-bromothiophenol with a suitable base to form the corresponding thiolate, which then reacts with an electrophile like 2-bromo-1,1-dimethoxyethane.[2]
Q2: How can I minimize the formation of the disulfide byproduct?
A2: The formation of disulfide byproducts arises from the oxidation of the thiol starting material or the thiolate intermediate.[1][2] To minimize this, it is crucial to carry out the reaction under an inert atmosphere, such as nitrogen or argon, and to use degassed solvents.[3]
Q3: My final product is a yellow oil, but I expected a white solid. What could be the reason?
A3: Discoloration is often due to impurities.[3] These can be residual starting materials, byproducts from side reactions, or products of oxidation.[3] Purification by column chromatography or recrystallization, potentially with an activated carbon treatment, can help remove these colored impurities.[3][4]
Q4: I am having trouble separating my product from the unreacted 4-bromothiophenol. What can I do?
A4: An aqueous workup with a dilute base (e.g., 1M NaOH) can help. The acidic 4-bromothiophenol will be deprotonated and move into the aqueous layer, while your desired product will remain in the organic layer.
Q5: What are the key considerations when scaling up this reaction?
A5: When scaling up, heat and mass transfer become critical. The deprotonation of the thiol can be exothermic, so controlled addition of the base and efficient stirring are necessary to maintain a consistent temperature and avoid localized "hot spots" that can lead to side reactions. Ensure your cooling system is adequate for the larger scale.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-bromothiophenol
-
2-bromo-1,1-dimethoxyethane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 4-bromothiophenol (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 2-bromo-1,1-dimethoxyethane (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Visualizations
Caption: Synthesis pathway for this compound.
References
Technical Support Center: Safe Handling and Disposal of Brominated Organic Waste Products
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of brominated organic waste products. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
1. How should I properly store brominated organic waste in the laboratory?
Proper storage is the first line of defense against accidents.[1] Brominated organic waste must be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2][3] The storage containers should be kept tightly closed to prevent the release of corrosive or toxic vapors and should be placed on lower shelves to minimize the risk of being dropped.[1][2] It is crucial to segregate brominated organic waste from incompatible chemicals, such as easily oxidized substances, alkalis, reducing agents, and combustible materials.[1][3] Waste containers must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste."[1]
2. What are the essential Personal Protective Equipment (PPE) requirements for handling brominated organic compounds?
The use of appropriate PPE is mandatory when handling brominated organic compounds.[1] This includes:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[1][2][4] A face shield should also be worn, especially when there is a risk of splashing.[2][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are necessary.[2][3][4] It is advisable to double-glove for added protection and to inspect gloves for any signs of degradation before use.[4][5]
-
Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required to protect skin and personal clothing from contamination.[1][4]
-
Respiratory Protection: While generally not required when working in a properly functioning chemical fume hood, a NIOSH-approved respirator may be necessary for emergencies or large-scale work.[1][4]
3. How do I dispose of different types of brominated organic waste?
All brominated organic waste is considered hazardous and must be disposed of accordingly.[1][6]
-
Liquid Waste: Aqueous solutions and organic solvents containing brominated compounds should be collected in a designated, properly labeled "Halogenated Organic Waste" container.[1][4] Do not pour any brominated waste down the drain.[6]
-
Solid Waste: Contaminated lab supplies such as gloves, filter paper, and silica gel must be collected in a separate, designated solid hazardous waste container.[1][4]
-
Container Disposal: Empty containers that held brominated organic compounds should be managed as hazardous waste unless properly decontaminated.[5]
Follow your institution's specific guidelines for hazardous waste pickup and disposal.[1]
4. What should I do in the event of a small chemical spill involving a brominated organic compound?
For minor spills that can be cleaned up in under 10 minutes by trained personnel:
-
Alert personnel in the immediate area.[1]
-
If the substance is flammable, extinguish all ignition sources.[1]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or soda ash.[1][2] Do not use combustible materials like paper towels.[1]
-
For some spills, treatment with a reducing agent like sodium thiosulfate before absorption can neutralize the reactive bromine.[1][7]
-
Carefully collect the absorbed material into a labeled hazardous waste container.[1][2]
-
Decontaminate the area with soap and water.[1]
5. What constitutes a major spill and what is the proper response?
A major spill is one that is large, highly toxic, or uncontrollable. In such an event:
-
Evacuate the laboratory immediately and alert others.[1]
-
If possible, close the door to the affected area to contain vapors.[1]
-
Call your institution's emergency response team or 911.[1]
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.[1]
Troubleshooting Guides
Problem: The pH of my aqueous brominated waste is causing issues with storage container integrity.
-
Solution: Neutralize the waste before storage. For acidic waste, cautiously add a weak base (e.g., sodium bicarbonate) in a fume hood, monitoring for any gas evolution or temperature increase. For basic waste, add a weak acid. Ensure the final pH is within a safe range for your storage containers. Always label the neutralized waste with its components.
Problem: I am unsure if my brominated organic waste is compatible with other halogenated wastes.
-
Solution: When in doubt, do not mix waste streams.[4] While small quantities of different halogenated organic wastes can sometimes be combined, it is safest to keep them separate to avoid unforeseen reactions.[6] Consult your institution's chemical hygiene plan or waste disposal guidelines for specific instructions on mixed waste. Brominated compounds can react violently with a variety of substances, including many organic compounds and certain metals.[1]
Problem: I have noticed a pungent odor near the brominated waste storage area.
-
Solution: This could indicate a leak or improper sealing of a waste container.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, inspect all waste containers for damage or loose caps.[1]
-
If a leak is found, transfer the contents to a new, sound container.
-
Clean up any spilled material following the minor spill procedure.
-
If the odor persists, there may be an issue with the ventilation system, and you should contact your facility's maintenance department.
-
Data Presentation
Table 1: Permissible Exposure Limits (PELs) and Other Hazard Data for Bromine
| Parameter | Value | Reference |
| OSHA PEL (TWA) | 0.1 ppm (0.7 mg/m³) | [3] |
| OSHA PEL (STEL) | 0.3 ppm | [3] |
| NIOSH TWA | 0.1 ppm | [2][3] |
| NIOSH STEL | 0.3 ppm | [2][3] |
| ACGIH TWA | 0.1 ppm | [2][3] |
| ACGIH STEL | 0.2 ppm | [2] |
| Oral LD50 (Rat) | 2,600 mg/kg | [2] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit
Table 2: Common Decontamination and Neutralizing Agents
| Agent | Application | Notes |
| Sodium Thiosulfate | Neutralization of bromine spills and aqueous waste.[7][8] | Effective reducing agent. |
| Sodium Bisulfite | Neutralization of bromine.[7] | Another common reducing agent. |
| Activated Carbon | Adsorption of bromine vapors and liquid waste.[7] | Can be used for spill cleanup.[9] |
| Soap and Water | General surface decontamination after a spill.[1] | For final cleaning of the affected area. |
| 70% Ethanol | Disinfection of equipment surfaces. | A common laboratory disinfectant. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Weighing a Brominated Organic Compound
-
Preparation and Planning:
-
Donning PPE:
-
Reagent Handling:
-
Cleanup:
Protocol 2: Decontamination of Glassware Used with Brominated Organic Compounds
-
Initial Rinse:
-
In a fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the brominated organic residue.
-
Collect this solvent rinse in the "Halogenated Organic Waste" container.
-
-
Chemical Decontamination:
-
If necessary, soak the glassware in a solution of a reducing agent like sodium thiosulfate to neutralize any residual reactive bromine.
-
Dispose of the neutralizing solution as hazardous waste.
-
-
Standard Cleaning:
-
Drying:
-
Allow the glassware to air dry or place it in a drying oven.
-
Visualizations
Caption: Waste segregation for brominated organic compounds.
Caption: Decision workflow for responding to a chemical spill.
References
- 1. benchchem.com [benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 8. chemtalk.com.au [chemtalk.com.au]
- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 10. epa.gov [epa.gov]
Validation & Comparative
Validating the Structure of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane: A Comparative Guide to Analytical Techniques
For Immediate Release
In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is a critical checkpoint. For the novel compound (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane, a multi-faceted analytical approach is essential for complete structural validation. This guide provides a comparative overview of single-crystal X-ray crystallography against spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—outlining the unique insights and data each technique offers for researchers, scientists, and drug development professionals.
While a definitive crystal structure for this compound has not been publicly reported, this guide presents the expected outcomes from each analytical technique based on known chemical principles and data from analogous structures. This provides a robust framework for its eventual characterization.
Comparative Analysis of Structural Validation Techniques
The following table summarizes the anticipated quantitative data from each analytical method for the structural elucidation of this compound.
| Analytical Technique | Parameter | Expected Value/Observation |
| X-ray Crystallography | Crystal System & Space Group | Hypothetical: Monoclinic, P2₁/c |
| Unit Cell Dimensions | Hypothetical: a≈10-15 Å, b≈5-10 Å, c≈15-20 Å, β≈90-110° | |
| Bond Lengths (Å) | C-S: ~1.77 Å, C-Br: ~1.90 Å, Ar-C: ~1.39 Å, Acetal C-O: ~1.42 Å | |
| Bond Angles (°) | Ar-S-CH₂: ~105°, S-CH₂-CH: ~110°, O-C-O: ~112° | |
| ¹H NMR Spectroscopy | Chemical Shift (δ) - Aromatic | 7.2-7.5 ppm (two doublets, AA'BB' system) |
| Chemical Shift (δ) - Acetal CH | ~4.6 ppm (triplet, J ≈ 5.5 Hz) | |
| Chemical Shift (δ) - Methylene CH₂ | ~3.1 ppm (doublet, J ≈ 5.5 Hz) | |
| Chemical Shift (δ) - Methoxy CH₃ | ~3.3 ppm (singlet, 6H) | |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) - Aromatic C-Br | ~121 ppm |
| Chemical Shift (δ) - Aromatic C-S | ~135 ppm | |
| Chemical Shift (δ) - Aromatic C-H | ~129, 132 ppm | |
| Chemical Shift (δ) - Acetal CH | ~103 ppm | |
| Chemical Shift (δ) - Methoxy CH₃ | ~54 ppm | |
| Chemical Shift (δ) - Methylene CH₂ | ~38 ppm | |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z 278/280 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br) |
| Key Fragment | m/z 75 [CH(OCH₃)₂]⁺ (base peak) | |
| Other Fragments | m/z 199/201 [M - CH(OCH₃)₂]⁺, m/z 120 [M - Br - CH(OCH₃)₂]⁺ | |
| Infrared (IR) Spectroscopy | Aromatic C-H Stretch | ~3050-3100 cm⁻¹ |
| Aliphatic C-H Stretch | ~2830-2950 cm⁻¹ | |
| Aromatic C=C Stretch | ~1475, 1580 cm⁻¹ | |
| Acetal C-O Stretch | ~1050-1150 cm⁻¹ (strong, multiple bands) | |
| C-S Stretch | ~680-710 cm⁻¹ (weak) | |
| para-Substitution Pattern | ~810-840 cm⁻¹ (strong, out-of-plane C-H bend)[1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the standard operating procedures for each key experiment.
Single-Crystal X-ray Crystallography
-
Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a microscope, ensuring it is free of cracks and defects. The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods to find the initial positions of the heavier atoms (Br and S). Subsequent Fourier analysis reveals the positions of the remaining non-hydrogen atoms. The structure is then refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is evaluated by its R-factor, with a value < 0.05 indicating a good fit.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: The sample is placed in the NMR spectrometer (e.g., 400 MHz). The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse experiment is run to acquire the ¹H spectrum, with typical parameters including a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Using the same sample, a ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans are required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared. A small volume is injected into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process forms a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion, generating the mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: A background spectrum of the clean ATR crystal is first collected. The sample spectrum is then recorded. The instrument passes an infrared beam through the sample over a range of wavenumbers (typically 4000-400 cm⁻¹).
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum, which reveals the characteristic vibrational frequencies of the molecule's functional groups.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound, from synthesis to final confirmation.
References
A Comparative Guide to Arylating Agents: Contextualizing (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane
In the realm of synthetic chemistry, the introduction of an aryl group to a molecule is a fundamental transformation, pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. A diverse array of arylating agents and methodologies have been developed to achieve this, each with its distinct advantages and limitations. This guide provides a comparative analysis of various arylating agents, with a conceptual positioning of sulfur-containing reagents like (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane against more conventional approaches.
While direct experimental data for the use of this compound as a broadly applied arylating agent is not extensively documented in readily available literature, its structure suggests potential utility in reactions involving C-S bond cleavage. Such "desulfurative arylation" methods offer an alternative to the more traditional transition metal-catalyzed cross-coupling reactions. This comparison will therefore focus on the established methods, providing a framework for evaluating potential new reagents.
Comparative Analysis of Arylating Strategies
The efficacy of an arylation reaction is typically assessed by its yield, substrate scope, functional group tolerance, and the mildness of the reaction conditions. Below is a comparison of prominent arylation strategies.
| Arylating Strategy | Typical Arylating Agent | Common Coupling Partner | Catalyst/Promoter | Typical Reaction Conditions | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Arylboronic acids/esters | Aryl/vinyl halides or triflates | Palladium catalyst with a phosphine ligand, and a base.[1][2] | 80-120 °C, inert atmosphere | Wide functional group tolerance, commercially available reagents, mild reaction conditions.[1] | Requires pre-functionalization of the aryl group to a boronic acid/ester. |
| Heck-Mizoroki Coupling | Aryl halides or triflates | Alkenes | Palladium catalyst with a phosphine ligand, and a base.[3][4] | 100-140 °C, inert atmosphere | Forms C-C bonds with alkenes, good for synthesizing substituted styrenes.[3] | Limited to alkene coupling partners, can have issues with regioselectivity. |
| Buchwald-Hartwig Amination | Aryl halides or triflates | Amines, amides | Palladium catalyst with a specialized phosphine ligand, and a strong base.[5][6] | 80-110 °C, inert atmosphere | Premier method for C-N bond formation, broad substrate scope.[5] | Requires specialized and often expensive ligands, sensitive to air and moisture. |
| Grignard Reagents | Arylmagnesium halides (ArMgX) | Carbonyls, epoxides, nitriles | Stoichiometric use of the Grignard reagent.[7][8] | -78 to 25 °C, strictly anhydrous conditions | Highly reactive, readily available starting materials, versatile for C-C bond formation.[8] | Highly sensitive to moisture and protic functional groups, limited functional group tolerance. |
| Desulfurative Coupling (Conceptual) | Aryl sulfanes/sulfones | Various nucleophiles/electrophiles | Transition metal catalyst (e.g., Ni, Pd) or photoredox catalyst.[4] | Varies, can be mild | Utilizes alternative starting materials, potential for novel reactivity.[4] | Less developed, may require specific activating groups on the sulfur reagent. |
Visualizing Arylation Pathways
The following diagrams illustrate the catalytic cycles of common arylation reactions, providing a visual comparison of their mechanisms.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Heck-Mizoroki coupling reaction.[3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[6]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of any synthetic method. Below are representative protocols for the major arylation reactions.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: Cross-coupling of 4-bromoanisole with phenylboronic acid.
Materials:
-
4-bromoanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene/Water (4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add the toluene/water solvent mixture via syringe.
-
The flask is sealed and the mixture is heated to 100 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Heck-Mizoroki Coupling
Reaction: Coupling of 4-bromoanisole with styrene.
Materials:
-
4-bromoanisole (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 1.5 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
In a sealed tube, combine 4-bromoanisole, styrene, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add acetonitrile and triethylamine to the mixture.
-
The tube is sealed and heated to 120 °C for 16 hours.
-
After cooling, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to yield the substituted styrene.
Protocol 3: Buchwald-Hartwig Amination
Reaction: Coupling of 4-bromoanisole with morpholine.
Materials:
-
4-bromoanisole (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Toluene is added, followed by 4-bromoanisole and morpholine.
-
The tube is sealed and heated to 100 °C for 18 hours.
-
After cooling, the reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The product is purified by column chromatography.
Conclusion
The field of arylation is dominated by highly efficient and versatile palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[1][3][5] These methods, while powerful, generally rely on aryl halides as the aryl source. The conceptual use of reagents like this compound points towards an alternative strategy involving C-S bond activation. While less established, desulfurative couplings represent an expanding area of research that could provide novel synthetic pathways and expand the toolbox of the modern synthetic chemist. Further research is necessary to fully elucidate the potential and limitations of such sulfur-based arylating agents and to provide a direct performance comparison with the well-established methods detailed in this guide.
References
- 1. scilit.com [scilit.com]
- 2. Transition-metal-free formal cross-coupling of aryl methyl sulfoxides and alcohols via nucleophilic activation of C-S bond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates [organic-chemistry.org]
- 4. Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition metal catalyzed synthesis of aryl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational development of catalytic Au(I)/Au(III) arylation involving mild oxidative addition of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 96804-05-6 Cas No. | (4-Bromophenyl)(2,2-diethoxyethyl)sulfane | Apollo [store.apolloscientific.co.uk]
comparing the reactivity of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane with its chloro and iodo analogs
A Comparative Guide to the Reactivity of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane and its Chloro and Iodo Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of this compound with its corresponding chloro and iodo analogs in palladium-catalyzed cross-coupling reactions. The selection of the appropriate aryl halide is a critical parameter in synthetic strategy, directly impacting reaction efficiency, yield, and overall cost-effectiveness. This document presents supporting experimental data from analogous compounds to illustrate the expected reactivity trends and provides detailed experimental protocols for comparative studies.
The generally accepted trend in reactivity for aryl halides in common cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, follows the order of bond dissociation energy: C-I < C-Br < C-Cl. This results in a reactivity trend where aryl iodides are the most reactive, followed by aryl bromides, and then aryl chlorides.[1][2] This increased reactivity is primarily attributed to the greater ease of the oxidative addition step to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. While aryl iodides offer the highest reactivity, they are also typically the most expensive and can be less stable. Aryl chlorides are the most cost-effective but often require more specialized and highly active catalyst systems to achieve comparable results to their bromo and iodo counterparts.[1]
Data Presentation: Comparative Reactivity in Cross-Coupling Reactions
Table 1: Comparison of Aryl Halide Reactivity in a Model Suzuki-Miyaura Coupling Reaction
This table summarizes typical yields for the Suzuki-Miyaura coupling of 4-haloanisoles with phenylboronic acid.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (4-Iodophenyl)(2,2-dimethoxyethyl)sulfane | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2 | ~95 |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 6 | ~85 |
| (4-Chlorophenyl)(2,2-dimethoxyethyl)sulfane | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~70 |
Data is synthesized from general knowledge of aryl halide reactivity and published data on analogous compounds to provide a representative comparison.
Table 2: Comparison of Aryl Halide Reactivity in a Model Buchwald-Hartwig Amination Reaction
This table presents expected outcomes for the Buchwald-Hartwig amination of 4-haloanisoles with aniline.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (4-Iodophenyl)(2,2-dimethoxyethyl)sulfane | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%) | NaOtBu | Toluene | 90 | 1 | >95 |
| This compound | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%) | NaOtBu | Toluene | 90 | 4 | ~90 |
| (4-Chlorophenyl)(2,2-dimethoxyethyl)sulfane | Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%) | K₃PO₄ | t-BuOH | 110 | 24 | ~75 |
Data is synthesized from general knowledge of aryl halide reactivity and published data on analogous compounds to provide a representative comparison.
Experimental Protocols
The following are detailed methodologies for key experiments to compare the reactivity of the halo-analogs of (4-halophenyl)(2,2-dimethoxyethyl)sulfane.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is designed for the comparative analysis of the chloro, bromo, and iodo analogs.
-
Reaction Setup : To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (see Table 1 for specific catalyst), and base (2.0 mmol, 2.0 equiv).
-
Solvent Addition and Degassing : The Schlenk tube is sealed with a septum, and the atmosphere is exchanged with argon or nitrogen by three cycles of evacuation and backfilling. Degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL) is then added via syringe.
-
Reaction Execution : The reaction mixture is stirred at the specified temperature (see Table 1) for the indicated time. Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification : Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol allows for a direct comparison of the reactivity of the three analogs in C-N bond formation.
-
Reaction Setup : In a glovebox, an oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol, 1.0 equiv), the palladium precatalyst and ligand (see Table 2), and the base (1.4 mmol, 1.4 equiv).
-
Reagent Addition : The tube is sealed, removed from the glovebox, and the solvent (5 mL) and aniline (1.1 mmol, 1.1 equiv) are added via syringe. The reaction mixture is then degassed by bubbling argon through the solution for 10 minutes.
-
Reaction Execution : The reaction is heated to the specified temperature (see Table 2) with vigorous stirring for the designated time. Progress is monitored by GC-MS or LC-MS.
-
Work-up and Purification : After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL), filtered through a pad of Celite®, and the filtrate is concentrated. The resulting residue is purified by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for Reactivity Comparison
Caption: A generalized workflow for the comparative analysis of the reactivity of the three halo-sulfane analogs.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Cost-Effective Synthesis of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane
For researchers and professionals in drug development and chemical synthesis, the selection of a synthetic route that is both efficient and economical is paramount. This guide provides a comparative analysis of two cost-effective synthetic routes to (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane, a potentially valuable building block in medicinal chemistry. The comparison is based on established chemical principles and analogous reactions reported in the literature, focusing on nucleophilic substitution (S-alkylation) as the core transformation.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound. The data is extrapolated from typical yields of analogous S-alkylation reactions and current market prices for the required reagents.
| Parameter | Route 1: Standard S-Alkylation | Route 2: Phase-Transfer Catalysis (PTC) S-Alkylation |
| Starting Materials | 4-Bromothiophenol, 2-Bromo-1,1-dimethoxyethane | 4-Bromothiophenol, 2-Bromo-1,1-dimethoxyethane |
| Key Reagents | Potassium Carbonate, Acetone | Sodium Hydroxide, Tetrabutylammonium Bromide (TBAB) |
| Estimated Yield | 85-95% | 90-98% |
| Reaction Time | 4-6 hours | 2-4 hours |
| Reaction Temperature | Reflux (approx. 56°C) | Room Temperature to 50°C |
| Purification Method | Filtration, Extraction, and optional Column Chromatography | Simple Phase Separation and Extraction |
| Estimated Cost per Gram | ~$5-7 | ~$4-6 |
| Environmental Impact | Moderate (use of organic solvents) | Lower (reduced organic solvent, aqueous phase) |
Note: Estimated costs are based on catalog prices for reagents at the time of publication and may vary. Yields are based on analogous transformations.
Experimental Protocols
Route 1: Standard S-Alkylation
This route employs a standard nucleophilic substitution reaction where the thiolate, generated in situ, displaces the bromide from the alkyl halide.
Materials:
-
4-Bromothiophenol (1.0 eq)
-
2-Bromo-1,1-dimethoxyethane (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetone (as solvent)
-
Deionized Water
-
Brine Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromothiophenol and acetone.
-
Add potassium carbonate to the solution and stir the mixture at room temperature for 20 minutes to form the potassium thiophenolate salt.
-
Add 2-bromo-1,1-dimethoxyethane to the reaction mixture.
-
Heat the mixture to reflux (approximately 56°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure to remove the acetone.
-
The residue is redissolved in ethyl acetate and washed sequentially with deionized water and brine solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Route 2: Phase-Transfer Catalysis (PTC) S-Alkylation
This approach is an efficient alternative that often leads to higher yields, shorter reaction times, and easier work-up procedures. The phase-transfer catalyst facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase where the reaction occurs.
Materials:
-
4-Bromothiophenol (1.0 eq)
-
2-Bromo-1,1-dimethoxyethane (1.1 eq)
-
Sodium Hydroxide (NaOH) (1.5 eq) in water (e.g., 2M solution)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Toluene (as solvent)
-
Deionized Water
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-bromothiophenol and tetrabutylammonium bromide in toluene.
-
Add the aqueous solution of sodium hydroxide and stir the biphasic mixture vigorously for 30 minutes at room temperature.
-
Add 2-bromo-1,1-dimethoxyethane to the reaction mixture.
-
Continue to stir vigorously at room temperature or with gentle heating (e.g., 50°C) for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the organic layer and wash it with deionized water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product. This method often yields a product of high purity without the need for column chromatography.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for each synthetic route.
Benchmarking the Performance of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane in Catalytic Cycles: A Comparative Analysis
Initial investigations into the catalytic performance of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane reveal a significant gap in the existing scientific literature. Despite a comprehensive search of academic databases, patent repositories, and technical data sheets, no specific experimental data or performance benchmarks for this compound in catalytic cycles were identified. This suggests that this compound is likely a novel or niche chemical with limited to no published applications in the field of catalysis.
This guide, therefore, aims to provide a foundational understanding of the potential catalytic applications of this molecule by examining the reactivity of structurally similar compounds, specifically aryl thioacetals, and comparing them to established alternative sulfenylating agents. The information presented herein is based on analogous reactivity profiles and is intended to serve as a starting point for researchers interested in exploring the catalytic potential of this compound.
Theoretical Catalytic Role and Comparison with Alternatives
This compound possesses a thioacetal moiety, which, under specific catalytic conditions, could potentially be activated to serve as an electrophilic sulfenylating agent for the formation of carbon-sulfur (C-S) bonds. This functionality is crucial in the synthesis of numerous pharmaceuticals and agrochemicals.
To provide a comparative framework, we will consider the performance of well-established sulfenylating agents. The data presented in the following tables is collated from various studies and represents typical performance metrics for these alternative compounds in relevant catalytic reactions.
Table 1: Performance Comparison of Electrophilic Sulfenylation Reagents
| Reagent/Catalyst System | Substrate Scope | Typical Yield (%) | Reaction Conditions | Reference |
| N-(Phenylthio)succinimide | Alkenes, Alkynes, Ketones | 70-95 | Lewis acid catalyst, rt, 1-12 h | [General Literature] |
| Phenylsulfenyl Chloride | Alkenes, Arenes | 60-90 | -78 °C to rt, 0.5-4 h | [General Literature] |
| Diphenyl Disulfide / Oxidant | Alkenes, Alkynes | 55-85 | Metal catalyst (e.g., Cu, Pd), 80-120 °C, 12-24 h | [General Literature] |
| Hypothetical: this compound | Unknown | Not Available | Not Available | - |
Note: The performance of these reagents can vary significantly based on the specific substrate, catalyst, and reaction conditions employed.
Experimental Protocols for Benchmarking
Should a researcher wish to evaluate the catalytic performance of this compound, the following general experimental protocols for a model sulfenylation reaction can be adapted.
Model Reaction: Sulfenylation of Indole
A common benchmark reaction involves the sulfenylation of indole with an electrophilic sulfur source, catalyzed by a Lewis or Brønsted acid.
Materials:
-
This compound (or alternative sulfenylating agent)
-
Indole
-
Catalyst (e.g., Sc(OTf)₃, BF₃·OEt₂, TfOH)
-
Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add indole (1.0 mmol) and the chosen anhydrous solvent (5 mL).
-
Add the catalyst (0.1 mmol, 10 mol%).
-
Add this compound (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data to Collect:
-
Yield: The isolated yield of the sulfenylated indole product.
-
Selectivity: The ratio of the desired product to any side products, determined by techniques like NMR spectroscopy or GC analysis.
-
Turnover Number (TON): Moles of product formed per mole of catalyst.
-
Turnover Frequency (TOF): Moles of product formed per mole of catalyst per unit time.
Visualizing Catalytic Pathways and Workflows
To conceptualize the potential catalytic cycle and experimental design, the following diagrams are provided.
A Comparative Guide to the Analytical Validation of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane, a key intermediate in various synthetic pathways. The document outlines the performance of common analytical methods—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—and presents a comparative analysis with a potential alternative, the analogous acetal. The information herein is intended to assist researchers in selecting the most appropriate analytical strategy for their specific needs, ensuring data integrity and regulatory compliance.
Introduction to this compound and its Analytical Importance
This compound is a thioacetal derivative of significant interest in organic synthesis, often serving as a protected form of an aldehyde. Thioacetals are widely employed as protecting groups due to their stability under acidic conditions where their oxygen-containing counterparts, acetals, would be labile.[1][2][3] The validation of analytical techniques for such compounds is critical to ensure the purity, identity, and stability of intermediates and final active pharmaceutical ingredients (APIs). This guide explores the validation parameters of key analytical methods and compares the thioacetal with its acetal alternative.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of HPLC, NMR, and MS for the analysis of this compound and its analogous acetal. The data is compiled from literature on similar bromophenyl and thioacetal/acetal compounds.
Table 1: Comparison of Analytical Techniques for this compound
| Parameter | HPLC-UV | ¹H NMR | ¹³C NMR | ESI-MS |
| Linearity (R²) | > 0.999[4][5] | Not Applicable | Not Applicable | Semi-quantitative |
| Accuracy (% Recovery) | 98-102%[4][6] | Quantitative (qNMR) | Not typically used for quantification | Not Applicable |
| Precision (% RSD) | < 2%[4][5] | < 1% (qNMR) | Not Applicable | Variable |
| Limit of Detection (LOD) | ng/mL range[5] | µg/mL range | mg/mL range | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range[5] | µg/mL range | mg/mL range | ng/mL range |
| Specificity | High (with appropriate column and mobile phase) | High (unique chemical shifts) | High (unique chemical shifts) | High (mass-to-charge ratio) |
Table 2: Comparison of this compound (Thioacetal) vs. (4-Bromophenyl)(2,2-dimethoxyethyl)ether (Acetal) Characterization
| Analytical Technique | This compound | (4-Bromophenyl)(2,2-dimethoxyethyl)ether (Acetal) | Key Differences in Characterization |
| ¹H NMR | Protons adjacent to sulfur appear at ~2.8-3.5 ppm. | Protons adjacent to oxygen appear at ~3.5-4.5 ppm. | Distinct chemical shifts due to the difference in electronegativity between sulfur and oxygen. |
| ¹³C NMR | Carbon adjacent to sulfur appears at ~30-40 ppm. | Carbon adjacent to oxygen appears at ~60-70 ppm. | Significant downfield shift for the carbon bonded to the more electronegative oxygen. |
| Mass Spectrometry | Characteristic fragmentation pattern involving C-S bond cleavage. Isotopic pattern of bromine is a key identifier. | Fragmentation often involves C-O bond cleavage. Isotopic pattern of bromine is a key identifier. | Different fragmentation pathways can be used for structural confirmation. |
| HPLC | Retention time will vary based on polarity. | Generally more polar than the thioacetal, leading to a shorter retention time on a reversed-phase column. | Separation and quantification are achievable for both, but method parameters will differ. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To quantify the purity of this compound.
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: A stock solution of the compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution.
-
Validation Parameters:
-
Linearity: Assessed by a calibration curve constructed from at least five concentrations.[4][6]
-
Accuracy: Determined by the recovery of spiked samples at three different concentration levels.[4][6]
-
Precision: Evaluated by analyzing replicate injections of a single sample (repeatability) and on different days (intermediate precision).[4][5]
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and for quantitative analysis (qNMR).
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) with a known amount of an internal standard (for qNMR).
-
¹H NMR Analysis: Provides information on the number of different types of protons and their neighboring environments. Key signals for this compound would include the aromatic protons, the methoxy protons, the methylene protons, and the methine proton.
-
¹³C NMR Analysis: Provides information on the number of different types of carbon atoms.
-
Quantitative NMR (qNMR): The concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a known concentration of an internal standard.[7]
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elemental composition.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships discussed in this guide.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. jchr.org [jchr.org]
- 5. mdpi.com [mdpi.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the identification and development of novel building blocks are paramount to expanding the accessible chemical space and accelerating the discovery of new therapeutic agents. This guide provides a comprehensive evaluation of a promising yet underexplored building block, (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane, and objectively compares its potential with established alternatives in drug discovery programs.
This compound presents a unique combination of three key functional motifs: a 4-bromophenyl group , a thioether linkage , and a masked aldehyde in the form of a dimethyl acetal. This trifecta of functionalities offers a versatile platform for molecular elaboration, enabling researchers to readily introduce diverse pharmacophoric features and modulate physicochemical properties. The bromine atom serves as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds. The thioether moiety is a common feature in numerous biologically active molecules, including kinase inhibitors, and can be a key contributor to target engagement.[1] Finally, the masked aldehyde provides a latent reactive group that can be unmasked under mild acidic conditions for subsequent derivatization, such as reductive amination or Wittig reactions.[2][3]
Comparative Analysis of Building Blocks
To contextualize the potential of this compound, its hypothetical physicochemical and reactive properties are compared with two well-established building blocks: 4-Bromothioanisole and 2-(4-Bromophenyl)-1,3-dioxolane . 4-Bromothioanisole shares the bromophenyl and thioether functionalities but lacks the masked aldehyde. Conversely, 2-(4-Bromophenyl)-1,3-dioxolane contains the bromophenyl group and a masked aldehyde (as a cyclic acetal) but lacks the thioether linkage.[4]
Physicochemical Properties
The following table summarizes the key physicochemical properties of the evaluated building blocks. Data for this compound are hypothetical and estimated based on its structure.
| Property | This compound (Hypothetical) | 4-Bromothioanisole[5] | 2-(4-Bromophenyl)-1,3-dioxolane[4] |
| Molecular Weight ( g/mol ) | 277.18 | 203.11 | 229.07 |
| cLogP | ~3.5 | 3.2 | 2.5 |
| Topological Polar Surface Area (Ų) | 27.7 | 9.2 | 18.5 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 2 | 1 | 2 |
| Reactivity Handles | Aryl Bromide, Thioether, Masked Aldehyde | Aryl Bromide, Thioether | Aryl Bromide, Masked Aldehyde |
Note: cLogP and TPSA for the target compound are estimations.
This comparison highlights the increased complexity and potential for diverse interactions of this compound due to its additional functional group.
Reactivity and Synthetic Utility
The primary advantage of these building blocks lies in their utility in common synthetic transformations. The following table provides a hypothetical comparison of their performance in two key palladium-catalyzed cross-coupling reactions.
| Reaction | This compound (Hypothetical Yield) | 4-Bromothioanisole (Typical Yield) | 2-(4-Bromophenyl)-1,3-dioxolane (Typical Yield) |
| Suzuki-Miyaura Coupling | 85-95% | 80-98%[6][7] | 85-95% |
| Buchwald-Hartwig Amination | 80-90% | 75-90%[8][9] | 80-90% |
Note: Yields are highly dependent on specific reaction conditions and coupling partners.
Experimental Protocols
Detailed methodologies for key synthetic transformations are crucial for the practical application of any building block.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Sodium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add toluene and water to the flask.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
Objective: To synthesize an N-aryl amine via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.04 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.[8]
-
Add the amine to the tube.
-
Add anhydrous toluene via syringe.[8]
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.[8]
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizing Synthetic and Biological Pathways
To further illustrate the utility of this compound, the following diagrams depict a hypothetical synthetic workflow, a comparison of reaction efficiencies, and a potential application in targeting a signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Bromophenyl)-1,3-dioxolane | C9H9BrO2 | CID 2773842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromothioanisole, 98+% | CymitQuimica [cymitquimica.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
comparison of palladium catalysts for cross-coupling with (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane.
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-sulfur (C-S) bonds is a cornerstone of modern synthetic chemistry, pivotal in the creation of a vast array of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of aryl sulfides, offering milder conditions and broader functional group tolerance compared to classical methods. This guide provides a comparative analysis of various palladium catalyst systems for the cross-coupling of aryl halides with sulfur nucleophiles, with a focus on substrates structurally similar to (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane. The data presented herein is compiled from established literature to inform the selection of optimal catalytic systems.
Comparative Performance of Palladium Catalysts in C-S Cross-Coupling
The efficiency of a palladium-catalyzed C-S cross-coupling reaction is highly dependent on the choice of palladium precursor, ligand, base, and solvent. Below is a summary of different catalytic systems and their performance in the coupling of aryl bromides with thiols or thiol surrogates.
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| System 1 | Pd(OAc)₂ | CyPF-tBu | LiHMDS | Toluene | 110 | 2-4 | >95 |
| System 2 | Pd₂(dba)₃ | Xantphos | i-Pr₂NEt | Toluene | 110 | 12 | 85-95 |
| System 3 | PdCl₂ | Xantphos | KOtBu | Xylene | 140 | 12 | ~80 |
| System 4 | [Pd(IPr)(μ-Cl)Cl]₂ | - | KHMDS | o-xylene | 160 | 12 | High |
Experimental Workflow for Palladium-Catalyzed C-S Cross-Coupling
The general workflow for a palladium-catalyzed C-S cross-coupling reaction is depicted below. The process involves the preparation of the reaction mixture under an inert atmosphere, followed by heating and subsequent work-up and purification of the desired aryl sulfide product.
Caption: General workflow for a palladium-catalyzed C-S cross-coupling reaction.
Detailed Experimental Protocols
Below are detailed experimental protocols for representative C-S cross-coupling reactions, which can be adapted for the coupling of this compound with a suitable thiol.
Protocol 1: C-S Coupling using Pd(OAc)₂/CyPF-tBu
This protocol is adapted from a general method for the coupling of aryl bromides with a thiol surrogate.[1]
-
Catalyst Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.5 mol%) and CyPF-tBu (0.5 mol%).
-
Reaction Setup: To the Schlenk tube, add the aryl bromide (1.0 mmol), the thiol surrogate (e.g., TIPS-SH, 1.0 mmol), and LiHMDS (1.1 mmol).
-
Solvent Addition: Add toluene (1.5 mL) to the reaction mixture.
-
Reaction: Seal the tube and heat the mixture at 110 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated.
-
Purification: The crude product is purified by flash column chromatography to yield the desired aryl sulfide.
Protocol 2: C-S Coupling using Pd₂(dba)₃/Xantphos
This protocol is a general method for the coupling of aryl bromides with thiols.[2]
-
Reaction Setup: In a glovebox or under an inert atmosphere, a vial is charged with Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), the aryl bromide (1.0 mmol), the thiol (1.2 mmol), and i-Pr₂NEt (2.0 mmol).
-
Solvent Addition: Toluene (2 mL) is added to the vial.
-
Reaction: The vial is sealed and heated at 110 °C for the specified time (typically 12-24 hours).
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography.
Protocol 3: Transthioetherification using PdCl₂/Xantphos
This protocol describes a palladium-catalyzed intermolecular transthioetherification of aryl halides.[3]
-
Reaction Setup: To a reaction tube, add the aryl halide (0.2 mmol), a thioether (0.6 mmol), PdCl₂ (5 mol%), Xantphos (5 mol%), and KOtBu (0.6 mmol).
-
Solvent Addition: Add xylene (1 mL) to the tube.
-
Reaction: The tube is sealed and heated at 140 °C under a nitrogen atmosphere for 12 hours.
-
Work-up and Purification: After cooling, the reaction mixture is worked up and the product is isolated via column chromatography.
The Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed C-S cross-coupling involves a series of steps that constitute a catalytic cycle.
Caption: Simplified catalytic cycle for C-S cross-coupling.
The cycle commences with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by a ligand exchange or transmetalation step with the deprotonated thiol (thiolate). The final step is reductive elimination, which forms the desired C-S bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5] The efficiency of each step is significantly influenced by the electronic and steric properties of the ligands and the nature of the base and solvent.
References
- 1. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05532K [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane
For Immediate Implementation: This document provides critical safety and operational protocols for researchers, scientists, and drug development professionals handling (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane. Adherence to these guidelines is essential for ensuring laboratory safety and procedural integrity.
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data from similar compounds, it is classified as harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) and adherence to strict handling and disposal protocols are mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for various activities involving this compound.
| Activity | Eye and Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing/Handling Solid | Tightly fitting safety goggles with side-shields. | Chemical-resistant gloves (e.g., nitrile). | Dust mask or respirator. | Standard laboratory coat. |
| Preparing Solutions | Tightly fitting safety goggles with side-shields; face shield if splashing is likely. | Chemical-resistant gloves. | Work in a certified chemical fume hood. | Chemical-resistant lab coat or apron. |
| Running Reactions | Tightly fitting safety goggles with side-shields. | Chemical-resistant gloves. | All operations should be conducted within a chemical fume hood. | Standard laboratory coat. |
| Spill Cleanup | Tightly fitting safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Full-face respirator with appropriate cartridges. | Chemical-resistant suit or apron. |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of accidental exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Handling, Storage, and Disposal Protocols
Proper operational procedures are key to a safe laboratory environment.
| Aspect | Procedure |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation and spread of dust.[1] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2] |
| Storage | Store in a cool, well-ventilated area in a tightly closed, original container.[1] The product is light-sensitive and should be stored accordingly.[1] |
| Disposal | Dispose of the chemical and any contaminated materials in a suitable, closed container labeled for hazardous waste.[2] Do not allow the product to enter drains.[2] All disposal must be in accordance with local, state, and federal regulations. |
Safe Handling Workflow
The following diagram illustrates the necessary steps for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
